An In-Depth Technical Guide to the Chemical Synthesis and Purification of Alanyl-Tyrosine
This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Alanyl-tyrosine (Ala-Tyr), tailored for researchers, scientists, and professionals in drug development. It covers p...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Alanyl-tyrosine (Ala-Tyr), tailored for researchers, scientists, and professionals in drug development. It covers prevalent synthetic methodologies, detailed purification protocols, and quantitative data to support experimental design and implementation.
Introduction
L-Alanyl-L-tyrosine is a dipeptide composed of L-alanine and L-tyrosine. It serves as a more stable and soluble source of L-tyrosine in various applications, including parenteral nutrition and cell culture media.[1][2] The controlled and efficient synthesis of high-purity Alanyl-tyrosine is crucial for its use in pharmaceutical and biotechnological fields. This document outlines the primary chemical synthesis routes and purification strategies for obtaining research and clinical-grade Alanyl-tyrosine.
Chemical Synthesis Methodologies
The synthesis of Alanyl-tyrosine can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-phase synthesis involves carrying out the reaction in a homogeneous solvent system. One documented method involves a two-step process starting from L-tyrosine and a protected alanine (B10760859) derivative.[3]
Experimental Protocol: Solution-Phase Synthesis of L-Alanyl-L-Tyrosine [3]
Step 1: Synthesis of N-(2-chloropropanoyl)-L-tyrosine (Intermediate)
Reaction Setup: In a 250 mL reaction flask, add 90 mL of n-butyl acetate, 9.05 g (0.05 mol) of L-tyrosine, and 27.6 g (0.2 mol) of potassium carbonate.
Reagent Addition: At room temperature, slowly add 19 g (0.15 mol) of D-2-chloropropionyl chloride dropwise to the mixture. The pH of the reaction should be maintained between 9 and 11.
Reaction: Stir the mixture for 7 hours until the starting material is consumed (monitored by a suitable method like TLC or HPLC).
Work-up and Crystallization: Cool the reaction mixture to 10-15°C and adjust the pH to 2-3 with an appropriate acid. Stir for 1 hour to induce crystallization.
Isolation: Collect the solid product by suction filtration and dry to obtain N-(2-chloropropanoyl)-L-tyrosine.
Step 2: Ammoniation to form L-Alanyl-L-Tyrosine
Reaction Setup: The intermediate from Step 1 is reacted with an ammoniation reagent (e.g., aqueous ammonia, ammonium (B1175870) bicarbonate). The molar ratio of the ammoniation reagent to the intermediate should be between 5:1 and 20:1.
Reaction Conditions: The reaction is carried out at a temperature of 40°C to 70°C and a pressure of 0.05 MPa to 0.50 MPa for 6 to 20 hours.
Work-up: After the reaction is complete, concentrate the mixture to remove excess ammonia.
Crystallization: Add water and cool to a low temperature to crystallize the crude L-Alanyl-L-tyrosine.
Purification: The crude product is then purified as described in the purification section.
Alanyl-Tyrosine Solubility in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract L-Alanyl-L-tyrosine, a dipeptide of L-alanine and L-tyrosine, offers significantly improved aqueous solubility compared to the free amino acid L-ty...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-tyrosine, a dipeptide of L-alanine and L-tyrosine, offers significantly improved aqueous solubility compared to the free amino acid L-tyrosine. This enhanced solubility is critical for various applications, particularly in parenteral nutrition and as a component in cell culture media, where the low solubility of L-tyrosine can be a limiting factor. This technical guide provides a comprehensive overview of the aqueous solubility of L-alanyl-L-tyrosine, including available quantitative data, factors influencing its solubility, and detailed experimental protocols for its determination.
Introduction
L-tyrosine is an essential amino acid with poor solubility in aqueous solutions at physiological pH. This limitation can pose challenges in the formulation of pharmaceuticals, nutritional supplements, and cell culture media. The formation of dipeptides, such as L-alanyl-L-tyrosine, is a well-established strategy to overcome this issue. By forming a peptide bond, the zwitterionic nature of the amino acid is altered, which can lead to a significant increase in aqueous solubility. This guide explores the specifics of L-alanyl-L-tyrosine solubility for professionals in research and drug development.
Quantitative Solubility Data
Quantitative data on the aqueous solubility of L-alanyl-L-tyrosine is not as extensively published as for its constituent amino acid, L-tyrosine. However, available data clearly demonstrates a marked improvement in solubility. For comparison, the solubility of both L-tyrosine and L-alanyl-L-tyrosine are presented below.
The solubility of L-alanyl-L-tyrosine in aqueous solutions is influenced by several key factors:
pH: The net charge of the dipeptide is pH-dependent. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. Adjusting the pH away from the pI, either to a more acidic or a more alkaline range, will increase the net charge and enhance solubility due to more favorable interactions with water molecules.
Temperature: Generally, the solubility of dipeptides in water increases with temperature.[1] This is due to the endothermic nature of the dissolution process for many peptides.
Co-solvents and Salts: The presence of organic co-solvents, such as ethanol (B145695) or DMSO, can either increase or decrease solubility depending on the specific solvent and its concentration. The effect of salts on peptide solubility can also be complex, with some salts increasing solubility ("salting-in") and others decreasing it ("salting-out").
Factors influencing the aqueous solubility of L-alanyl-L-tyrosine.
Experimental Protocols for Solubility Determination
Accurate determination of aqueous solubility is crucial for research and development. The following are detailed protocols for two common methods: Equilibrium Solubility (Shake-Flask Method) and Kinetic Solubility.
This method determines the thermodynamic equilibrium solubility of a compound, representing the true maximum concentration that can be dissolved in a given solvent under specific conditions.
Methodology:
Preparation of Saturated Solution:
Add an excess amount of L-alanyl-L-tyrosine powder to a known volume of the desired aqueous solvent (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.
Agitate the mixture at a constant temperature using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
Separation of Undissolved Solid:
After equilibration, allow the suspension to settle.
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
Separate the dissolved dipeptide from any remaining solid by either centrifugation at high speed (e.g., 14,000 rpm for 10-15 minutes) or by filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF or PTFE).
Quantification of Dissolved Dipeptide:
Accurately dilute the clear supernatant with the appropriate solvent.
Quantify the concentration of L-alanyl-L-tyrosine in the diluted sample using a suitable analytical method, such as:
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used for peptide quantification. A calibration curve with known concentrations of L-alanyl-L-tyrosine must be prepared.
UV-Vis Spectrophotometry: If the dipeptide has a sufficient chromophore and there are no interfering substances, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
Calculation of Solubility:
Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.
Workflow for determining equilibrium solubility via the shake-flask method.
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is a measure of how quickly the compound comes out of solution and is often used for early-stage drug discovery screening.
Methodology:
Preparation of Stock Solution:
Prepare a high-concentration stock solution of L-alanyl-L-tyrosine in a water-miscible organic solvent, typically DMSO.
Assay Plate Preparation:
In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest to each well.
Add a small volume of the L-alanyl-L-tyrosine DMSO stock solution to the buffer to create a range of final concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
Incubation and Detection of Precipitation:
Incubate the plate at a constant temperature for a shorter period than the equilibrium assay (e.g., 1-2 hours).
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in turbidity indicates precipitation.
Determination of Kinetic Solubility:
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a control without the dipeptide.
Conclusion
L-Alanyl-L-tyrosine provides a significant solubility advantage over L-tyrosine, making it a valuable compound in various scientific and industrial applications. Understanding the factors that influence its solubility, such as pH and temperature, is key to its effective utilization. The experimental protocols provided in this guide offer robust methods for accurately determining the aqueous solubility of L-alanyl-L-tyrosine, enabling researchers and formulation scientists to optimize its use in their specific applications. Further research to generate a comprehensive pH-solubility profile and temperature-dependent solubility curves for L-alanyl-L-tyrosine would be highly beneficial to the scientific community.
Metabolic Fate of Alanyl-tyrosine in CHO Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the metabolic fate of L-Alanyl-L-Tyrosine (Ala-Tyr), a commonly used dipeptide supplement in Chinese H...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic fate of L-Alanyl-L-Tyrosine (Ala-Tyr), a commonly used dipeptide supplement in Chinese Hamster Ovary (CHO) cell culture for the production of biopharmaceuticals. Due to the low solubility of L-Tyrosine at neutral pH, Ala-Tyr offers a highly soluble alternative to deliver this essential amino acid to the cells. Understanding the uptake, hydrolysis, and subsequent metabolic pathways of Ala-Tyr is critical for optimizing cell culture media, feeding strategies, and ultimately, improving recombinant protein production.
Overview of Alanyl-tyrosine Metabolism in CHO Cells
CHO cells readily utilize Alanyl-tyrosine supplemented in the culture medium. The metabolic process can be summarized in three key stages:
Uptake: Alanyl-tyrosine is transported from the extracellular medium into the cytoplasm of the CHO cells.
Intracellular Hydrolysis: Once inside the cell, the dipeptide is rapidly cleaved by intracellular peptidases into its constituent amino acids, L-Alanine and L-Tyrosine.
Metabolic Integration: The released L-Alanine and L-Tyrosine then enter the cellular amino acid pools and are available for various metabolic processes, including protein synthesis and energy metabolism. Notably, a portion of the cleaved amino acids may also be secreted back into the culture medium.
The overall process is depicted in the following diagram:
Metabolic pathway of Alanyl-tyrosine in CHO cells.
Quantitative Data on Alanyl-tyrosine Metabolism
The following tables summarize the quantitative data on the concentration changes of Alanyl-tyrosine and its constituent amino acids, both in the extracellular culture medium and within the intracellular environment of CHO cells over a 120-hour culture period. This data is based on studies by Sánchez-Kopper et al. (2016).[1]
Table 1: Extracellular Concentration of Alanyl-tyrosine, Alanine, and Tyrosine
Time (hours)
Alanyl-tyrosine (mM)
Alanine (mM)
Tyrosine (mM)
0
5.0
0.0
0.0
24
3.5
1.5
1.0
48
1.8
2.8
1.2
72
0.5
3.5
0.8
96
0.1
3.8
0.4
120
0.0
4.0
0.2
Table 2: Intracellular Concentration of Alanyl-tyrosine, Alanine, and Tyrosine
Time (hours)
Alanyl-tyrosine (µmol/g dry cell weight)
Alanine (µmol/g dry cell weight)
Tyrosine (µmol/g dry cell weight)
0
0.0
5.0
2.0
24
15.0
25.0
18.0
48
8.0
35.0
22.0
72
2.0
40.0
15.0
96
0.5
38.0
10.0
120
0.1
35.0
8.0
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data presented above, based on the work of Sánchez-Kopper et al. (2016).[2]
Cell Culture
Cell Line: CHO DP12#1934 (ATCC), an IgG1 producing cell line.[2]
Medium: TC42 medium (TeutoCell, Bielefeld, Germany) supplemented with 200 nM methotrexate (B535133) (MTX) and 4 mM L-glutamine.[2]
Culture Vessels: 125 mL or 2 L shaking flasks with working volumes of 40 mL and 700 mL, respectively.[2]
Inoculation: Main batch cultivations were inoculated from precultures grown to a density of 0.4 x 10^6 viable cells/mL.[2]
Supplements: Alanyl-tyrosine was added to the main cultures at concentrations ranging from 4 to 6 mM.[2]
Incubation Conditions: Cells were incubated at 36.5 °C, with shaking at 140 rpm in a humidified atmosphere with 8% CO2 for 8-10 days.[2]
Cell Counting: Cell densities were measured daily using the Trypan blue exclusion method on a Cedex analyzer (Roche).[2]
Sample Collection and Preparation for Intracellular Metabolite Analysis
The workflow for preparing intracellular samples for analysis is outlined below.
Workflow for intracellular sample preparation.
Analytical Method: LC-MS for Dipeptide and Amino Acid Quantification
Instrumentation: An Agilent 1290 Infinity LC system coupled to an Agilent 6540 UHD Accurate-Mass Q-TOF mass spectrometer.
Derivatization: Amino acids and dipeptides were derivatized with dansyl chloride for improved chromatographic separation and mass spectrometric detection.[2]
Chromatography Column: A C18 reversed-phase column was used for separation.
Quantification: Absolute quantification was performed using external calibration curves for each analyte.
The general workflow for the analytical quantification is as follows:
Analytical workflow for dipeptide and amino acid quantification.
Conclusion
This technical guide has detailed the metabolic journey of Alanyl-tyrosine in CHO cells, from its uptake from the culture medium to its intracellular hydrolysis and subsequent integration into cellular metabolism. The provided quantitative data and experimental protocols offer a valuable resource for researchers and process development scientists to better understand and optimize the use of this important dipeptide in biopharmaceutical production. The key takeaway is that Alanyl-tyrosine serves as an efficient delivery vehicle for L-Tyrosine, being rapidly taken up and cleaved by CHO cells. This knowledge can be leveraged to design more effective media formulations and feeding strategies, ultimately leading to improved cell growth, viability, and recombinant protein yields.
Alanyl-tyrosine in Vitro: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals Introduction L-Alanyl-L-tyrosine is a dipeptide composed of the amino acids L-alanine and L-tyrosine. It is primarily utilized in in vitro cell culture appl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-tyrosine is a dipeptide composed of the amino acids L-alanine and L-tyrosine. It is primarily utilized in in vitro cell culture applications as a highly soluble and stable source of L-tyrosine. Due to the poor solubility of free L-tyrosine in neutral pH solutions, Alanyl-tyrosine serves as an effective delivery vehicle to ensure the consistent availability of this critical amino acid for cellular growth and protein synthesis. This technical guide provides a comprehensive overview of the known biological functions of Alanyl-tyrosine in vitro, with a focus on its effects on cell viability, proliferation, and its role in specific cellular processes such as melanogenesis. The guide also explores its potential, though currently unconfirmed, interactions with major signaling pathways.
Effects on Cell Viability and Proliferation
The primary in vitro application of Alanyl-tyrosine is as a supplement in cell culture media to support robust cell growth. It is readily taken up by cells, such as Chinese Hamster Ovary (CHO) cells, and is subsequently cleaved intracellularly to release L-alanine and L-tyrosine for metabolic and anabolic processes[1][2].
Quantitative Data on Cell Viability
Direct quantitative data on the cytotoxic effects (e.g., IC50 values) of Alanyl-tyrosine across a wide range of cell lines are limited in publicly available literature. However, one study has investigated its impact on B16-F10 mouse melanoma cells.
While direct supplementation with Alanyl-tyrosine in one study on CHO cells did not show major differences in cell productivity compared to the control[3], the provision of a stable tyrosine source is generally considered beneficial for maintaining cell health and productivity, particularly in high-density cultures where nutrient limitations can arise[1]. In hybridoma cell cultures, the availability of amino acids like L-alanine has been shown to act as a survival signal, preventing apoptosis in nutrient-deprived conditions[4].
Role in Melanogenesis
Alanyl-tyrosine has been demonstrated to play a role in promoting the synthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. This process, known as melanogenesis, occurs in specialized cells called melanocytes.
In a study utilizing the B16-F10 mouse melanoma cell model, L-Alanyl-L-tyrosine was shown to promote the production of melanin at its optimal concentration, exhibiting an effect comparable to the positive control, 8-methoxypsoralen[2]. The proposed mechanism is the intracellular release of L-tyrosine, which is the primary substrate for the enzyme tyrosinase, the rate-limiting enzyme in melanin synthesis[5][6]. The increased availability of L-tyrosine can lead to enhanced tyrosinase activity and subsequent melanin production[6].
Melanogenesis Signaling Pathway
The synthesis of melanin is regulated by a complex signaling cascade. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (p-CREB) upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and melanogenesis. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2), ultimately leading to melanin synthesis[5][7][8][9][10][11][12][13][14].
Melanogenesis Signaling Pathway
Potential Implications for Major Signaling Pathways
While direct evidence of Alanyl-tyrosine modulating key signaling pathways such as MAPK, Akt, and mTOR is currently lacking in the scientific literature, its role as a source of tyrosine suggests potential indirect effects. Tyrosine phosphorylation is a critical event in the activation of these pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of the Ras-Raf-MEK-ERK cascade, where ERK (Extracellular signal-regulated kinase) is the final kinase that phosphorylates numerous downstream targets.
General MAPK Signaling Pathway
Akt Signaling Pathway
The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and metabolism. It is activated downstream of receptor tyrosine kinases and PI3K (Phosphoinositide 3-kinase). Activated Akt phosphorylates a wide array of substrates, promoting cell survival by inhibiting apoptosis and stimulating cell growth and proliferation.
General Akt Signaling Pathway
mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factor signaling. The mTOR pathway integrates signals from pathways like the Akt pathway. When nutrients are abundant, mTOR is active and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.
General mTOR Signaling Pathway
Given that Alanyl-tyrosine provides a source of tyrosine, it is plausible that in tyrosine-limited conditions, its supplementation could support the proper functioning of these tyrosine phosphorylation-dependent pathways, thereby influencing cell fate decisions. However, further research is required to establish a direct regulatory role of Alanyl-tyrosine in these signaling networks.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the in vitro study of Alanyl-tyrosine.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of Alanyl-tyrosine on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Cells of interest
Complete cell culture medium
Alanyl-tyrosine stock solution
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
Treatment: Prepare serial dilutions of Alanyl-tyrosine in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Alanyl-tyrosine. Include a vehicle control (medium without Alanyl-tyrosine).
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
MTT Assay Workflow
Western Blot Analysis for Signaling Protein Phosphorylation
Objective: To investigate the effect of Alanyl-tyrosine on the phosphorylation status of key signaling proteins (e.g., ERK, Akt, mTOR).
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.
Materials:
Cells of interest
Complete cell culture medium
Alanyl-tyrosine stock solution
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels and electrophoresis apparatus
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (total and phosphorylated forms of target proteins)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Cell Culture and Treatment: Culture cells to a desired confluency and treat with Alanyl-tyrosine for various time points or at different concentrations.
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration.
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein or a loading control (e.g., β-actin or GAPDH) for normalization.
Western Blot Workflow
Melanin Content Assay
Objective: To quantify the effect of Alanyl-tyrosine on melanin production in B16-F10 melanoma cells.
Principle: Melanin content in cultured cells can be quantified by spectrophotometry after cell lysis and solubilization of the melanin pigment.
Materials:
B16-F10 cells
Complete cell culture medium
Alanyl-tyrosine stock solution
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
Phosphate-Buffered Saline (PBS)
Microplate reader
Procedure:
Cell Culture and Treatment: Seed B16-F10 cells in a 6-well or 24-well plate. After 24 hours, treat the cells with various concentrations of Alanyl-tyrosine. An untreated control and a positive control (e.g., α-MSH) should be included. Incubate for 48-72 hours.
Cell Lysis: Wash the cells with PBS and then lyse them by adding the lysis buffer.
Melanin Solubilization: Incubate the plates at a higher temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.
Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 475 nm.
Normalization: To account for differences in cell number, perform a parallel protein assay (e.g., BCA) on lysates from a duplicate plate treated in the same manner. Normalize the melanin content to the total protein concentration.
Conclusion
L-Alanyl-L-tyrosine is a valuable tool in cell culture, primarily serving as a stable and soluble source of L-tyrosine. Its biological effects observed in vitro, such as the promotion of melanogenesis in B16-F10 melanoma cells, appear to be directly linked to its ability to provide this essential amino acid. While direct evidence for its role in modulating major signaling pathways like MAPK, Akt, and mTOR is currently limited, its importance in supplying a key substrate for protein synthesis and tyrosine phosphorylation suggests a potential for indirect influence. Further research is warranted to elucidate the specific and direct effects of Alanyl-tyrosine on these critical cellular signaling networks, which could open new avenues for its application in research and drug development.
Alanyl-tyrosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Applications of a Key Dipeptide Abstract Alanyl-tyrosine is a dipeptide composed of the amino acids alanine (B10760859) and tyrosine. I...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Applications of a Key Dipeptide
Abstract
Alanyl-tyrosine is a dipeptide composed of the amino acids alanine (B10760859) and tyrosine. It has garnered significant attention in various scientific and biomedical fields, primarily due to its enhanced solubility and stability compared to free tyrosine. This technical guide provides a comprehensive overview of Alanyl-tyrosine, including its chemical and physical properties, detailed synthesis protocols, and its primary applications in cell culture, parenteral nutrition, and research. Particular focus is given to its role in biopharmaceutical drug development as a critical component of cell culture media.
Core Properties of Alanyl-tyrosine
Alanyl-tyrosine exists in different isomeric forms, with L-Alanyl-L-tyrosine being the most common and extensively studied. The physicochemical properties of this dipeptide are crucial for its applications, particularly its improved solubility in aqueous solutions at physiological pH, which addresses a key limitation of free L-tyrosine.
Physicochemical Data
The quantitative data for L-Alanyl-L-tyrosine are summarized in the table below, providing a clear reference for its physical and chemical characteristics.
Note: A different isomer, β-Alanyl-L-tyrosine, has a distinct CAS number (21612-26-0) but the same molecular weight.
Synthesis of L-Alanyl-L-tyrosine
The synthesis of L-Alanyl-L-tyrosine can be achieved through both enzymatic and chemical methods. The choice of method depends on factors such as desired purity, yield, and scalability.
Enzymatic Synthesis Protocol
An environmentally friendly method for synthesizing L-Alanyl-L-tyrosine utilizes the enzyme α-ester acyltransferase. This biocatalytic approach offers high specificity and mild reaction conditions.
Experimental Protocol: Enzymatic Synthesis of L-Alanyl-L-tyrosine [2]
Reactants: L-alanine methyl ester (acyl donor) and L-tyrosine (nucleophile).
Solvent System: Deep Eutectic Solvent (ChCl/urea) with 15% (v/v) water content.
Temperature: 30°C.
Purification: The product is isolated and purified from the reaction mixture.
Characterization: The structure and purity of the synthesized L-Alanyl-L-tyrosine are confirmed using High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of 96.8% has been reported using this method.[2]
Chemical Synthesis Method
A chemical synthesis route for L-Alanyl-L-tyrosine has also been developed, as outlined in a patent. This method involves a multi-step process.
Experimental Protocol: Chemical Synthesis of L-Alanyl-L-tyrosine [5]
Condensation: A condensation reaction is performed with L-tyrosine and D-2-chloropropionylchloride in the presence of an acid-binding agent to maintain a pH of 8-12. The reaction is carried out at a temperature below 30°C.
Intermediate Formation: Following the reaction, acidification and crystallization are performed to obtain the intermediate, propanoyl-L-tyrosine.
Ammoniation: The intermediate undergoes an ammoniation reaction with an ammoniation reagent at a temperature of 40°C to 70°C and a pressure of 0.05 MPa to 0.50 MPa.
Purification: After the reaction, ammonia (B1221849) is removed by concentration, and the crude product is obtained through crystallization. The final L-Alanyl-L-tyrosine product is obtained after purification of the crude product.
In-Depth Technical Guide to the Physicochemical Characteristics of Alanyl-tyrosine
For Researchers, Scientists, and Drug Development Professionals Abstract L-Alanyl-L-tyrosine (Ala-Tyr) is a dipeptide of significant interest in the pharmaceutical and biotechnology sectors, primarily for its enhanced so...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-tyrosine (Ala-Tyr) is a dipeptide of significant interest in the pharmaceutical and biotechnology sectors, primarily for its enhanced solubility and stability compared to its constituent amino acid, L-tyrosine. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Alanyl-tyrosine, including its solubility, stability, and dissociation constants. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of synthetic and analytical workflows to aid in research and development.
Core Physicochemical Properties
Alanyl-tyrosine is a white to off-white crystalline powder. Its structure, formed by a peptide bond between L-alanine and L-tyrosine, confers unique properties that are advantageous for various applications, particularly in parenteral nutrition and as a precursor for bioactive compounds.
Quantitative Data Summary
The key physicochemical parameters of L-Alanyl-L-tyrosine are summarized in the table below for easy reference and comparison.
Potassium chloride (KCl) for maintaining ionic strength
Calibrated pH meter with an electrode
Magnetic stirrer and stir bar
Buret
Procedure:
Dissolve a precisely weighed amount of L-Alanyl-L-tyrosine in a known volume of water containing KCl to maintain a constant ionic strength.[6]
Place the solution in a jacketed beaker to maintain a constant temperature.
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.
After reaching a low pH, titrate the solution with the standardized NaOH solution, again recording the pH at regular intervals until a high pH is reached.[5]
Plot the pH versus the volume of titrant added.
The pKa values are determined from the inflection points of the titration curve, which can be more accurately identified from the first or second derivative of the curve.[7]
Synthesis and Degradation Pathways
Chemical Synthesis
A common method for the chemical synthesis of L-Alanyl-L-tyrosine involves a condensation reaction followed by ammoniation.[8]
Revolutionizing Cell Culture Media Formulation with Alanyl-Tyrosine for Enhanced Biopharmaceutical Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction In the realm of biopharmaceutical production, optimizing cell culture media is paramount to achieving high cell...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, optimizing cell culture media is paramount to achieving high cell densities and maximizing the yield of therapeutic proteins. A significant challenge in formulating chemically defined media has been the poor solubility of certain key amino acids, particularly L-tyrosine, at physiological pH.[1] This limitation often necessitates the use of separate alkaline feeds, complicating the manufacturing process and introducing potential risks of pH excursions and precipitation in the bioreactor.[2] The dipeptide L-Alanyl-L-Tyrosine has emerged as a highly effective solution to this long-standing problem. Composed of L-alanine and L-tyrosine, this dipeptide offers significantly increased solubility and stability in neutral pH solutions, enabling the formulation of highly concentrated, single-feed media.[3] This, in turn, simplifies fed-batch processes, reduces operational complexities, and enhances overall process robustness.
Key Benefits of Alanyl-Tyrosine Supplementation
The primary advantage of utilizing Alanyl-tyrosine in cell culture media is its ability to overcome the solubility limitations of free L-tyrosine. This dipeptide is readily taken up by cells, where it is intracellularly cleaved by peptidases to release L-alanine and L-tyrosine, which then become available for protein synthesis and other metabolic activities.[3]
Enhanced Solubility and Stability: Alanyl-tyrosine exhibits significantly higher solubility in aqueous solutions at neutral pH compared to free L-tyrosine, allowing for the preparation of concentrated stock solutions and feed media without the need for extreme pH adjustments.
Simplified Fed-Batch Processes: By enabling the inclusion of a sufficient tyrosine supply in a single, pH-neutral feed, Alanyl-tyrosine eliminates the need for a separate alkaline feed stream. This simplification reduces the number of feed containers, pumps, and control loops required, streamlining the overall manufacturing process.
Improved Process Robustness: The use of a single, pH-neutral feed minimizes the risk of pH fluctuations and precipitation within the bioreactor, leading to a more stable and predictable cell culture environment.
Consistent Nutrient Supply: Alanyl-tyrosine provides a stable and readily available source of L-tyrosine to the cells, preventing nutrient limitations that can negatively impact cell growth, viability, and productivity.
Application Notes
Impact on Cell Culture Performance
While the primary benefit of Alanyl-tyrosine is process simplification, its direct impact on cell culture performance metrics such as viable cell density (VCD) and product titer can vary. Some studies have reported that the use of dipeptides, including Alanyl-tyrosine, in combination with other enriched amino acids can support high-density cultures. However, in a study evaluating various dipeptide combinations, no major differences in glucose uptake, titer, and cell productivity were observed between the dipeptide-supplemented groups and the control group without dipeptides.[1] This suggests that while Alanyl-tyrosine is an effective delivery vehicle for tyrosine, it may not, on its own, inherently boost cell growth or productivity beyond the effect of providing a non-limiting supply of this essential amino acid.
The following table summarizes hypothetical data based on the expected outcome of maintaining a sufficient tyrosine supply through Alanyl-tyrosine supplementation versus a tyrosine-limited culture.
Parameter
Control (Tyrosine-limited)
Alanyl-Tyrosine Supplemented
Peak Viable Cell Density (x 10^6 cells/mL)
12.5
18.2
Cell Viability at Day 14 (%)
75
88
Monoclonal Antibody Titer (g/L)
2.1
3.5
Specific Productivity (pcd)
15
25
Note: This data is illustrative and the actual performance improvement will depend on the specific cell line, process, and basal media formulation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Alanyl-Tyrosine Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of L-Alanyl-L-Tyrosine for addition to cell culture media.
Materials:
L-Alanyl-L-Tyrosine powder
Cell culture grade water
Sterile filter unit (0.22 µm)
Sterile storage bottles
Procedure:
Weigh the desired amount of L-Alanyl-L-Tyrosine powder.
In a sterile container, add the powder to the cell culture grade water to the desired final concentration (e.g., 50 g/L).
Agitate the solution at room temperature until the powder is completely dissolved.
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
Store the sterile stock solution at 2-8°C, protected from light.
Protocol 2: Evaluation of Alanyl-Tyrosine in a Fed-Batch CHO Cell Culture
This protocol provides a general framework for evaluating the effect of Alanyl-tyrosine supplementation on the performance of a recombinant Chinese Hamster Ovary (CHO) cell line producing a monoclonal antibody (mAb).
HPLC or other analytical instrument for mAb titer determination
Experimental Workflow:
Experimental workflow for evaluating Alanyl-tyrosine.
Procedure:
Media Preparation: Prepare the basal and concentrated feed media according to your standard protocols. The feed medium for the experimental group should be supplemented with the Alanyl-Tyrosine stock solution to achieve the desired final concentration of tyrosine equivalents. The control group feed will not contain Alanyl-Tyrosine.
Cell Inoculation: Inoculate shake flasks or bioreactors with the CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL) in the basal medium.
Fed-Batch Culture: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
Feeding Strategy: Begin the feeding regimen on a predetermined day (e.g., day 3). Add a defined volume of the respective feed media (with or without Alanyl-Tyrosine) to the cultures daily or on a set schedule.
Sampling and Analysis:
Collect samples from each culture daily.
Determine the viable cell density and viability using an automated cell counter.
Measure the concentrations of key metabolites such as glucose and lactate.
Quantify the mAb titer using a suitable analytical method (e.g., Protein A HPLC).
Data Analysis: At the end of the culture period (e.g., day 14), compile the data and compare the peak viable cell density, culture viability over time, and final mAb titer between the control and Alanyl-Tyrosine supplemented groups.
Signaling Pathway
Proposed Signaling Pathway for Tyrosine in Protein Synthesis
Sufficient availability of amino acids is a critical checkpoint for initiating protein synthesis, a process primarily regulated by the mTOR (mechanistic Target of Rapamycin) signaling pathway. Tyrosine starvation has been shown to lead to the inhibition of mTOR, which in turn can induce autophagy and reduce protein synthesis.[4] By providing a sustained release of intracellular tyrosine, Alanyl-tyrosine supplementation ensures that the mTOR pathway remains active, promoting cell growth and recombinant protein production.
Proposed role of Alanyl-tyrosine in mTOR signaling.
Conclusion
L-Alanyl-L-Tyrosine is a valuable tool for overcoming the challenges associated with the poor solubility of L-tyrosine in cell culture media. Its primary benefit lies in the simplification and increased robustness of fed-batch processes by enabling the formulation of concentrated, pH-neutral feeds. While its direct impact on enhancing cell growth and productivity may be context-dependent, ensuring a non-limiting supply of tyrosine is crucial for maintaining cell health and maximizing the production of high-quality recombinant proteins. The protocols and information provided herein offer a comprehensive guide for researchers and process development scientists to effectively incorporate Alanyl-tyrosine into their cell culture media formulations.
Alanyl-Tyrosine as a Superior Tyrosine Source for Enhanced Monoclonal Antibody Production in Fed-Batch Cultures
Application Note & Protocol Introduction The production of monoclonal antibodies (mAbs) in high-density fed-batch cultures of Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Achievin...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Introduction
The production of monoclonal antibodies (mAbs) in high-density fed-batch cultures of Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Achieving high titers of mAbs requires carefully optimized culture media and feeding strategies to support robust cell growth and high specific productivity. Tyrosine, an essential amino acid, is crucial for both cell growth and mAb synthesis. However, its poor solubility at neutral pH presents a significant challenge in developing highly concentrated, neutral pH feed media, often necessitating complex feeding strategies with separate alkaline feeds. This application note details the use of L-alanyl-L-tyrosine (Ala-Tyr), a highly soluble dipeptide, as an effective alternative to free L-tyrosine, leading to simplified processes and enhanced mAb production.
L-tyrosine's low solubility can be a limiting factor in intensifying fed-batch processes.[1] The use of dipeptides like Ala-Tyr circumvents this issue, as they are readily soluble at neutral pH, allowing for the formulation of a single, concentrated feed medium.[2] This simplifies the manufacturing process, reduces operational costs, and ensures consistent tyrosine delivery without causing pH fluctuations in the bioreactor.[3] Studies have shown that CHO cells can efficiently take up tyrosine-containing dipeptides and intracellularly cleave them to release free tyrosine for metabolic use.[3]
This document provides a comprehensive overview of the benefits of using alanyl-tyrosine, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying cellular processes and experimental workflows.
Advantages of Alanyl-Tyrosine Supplementation
The primary advantage of using alanyl-tyrosine lies in its significantly higher solubility compared to free L-tyrosine at neutral pH. This allows for the preparation of highly concentrated, pH-neutral feed solutions, thereby simplifying the fed-batch process by eliminating the need for a separate alkaline feed for tyrosine and cysteine.[2][4] This "single-feed" strategy reduces the risk of pH spikes and precipitation in the bioreactor, leading to a more stable and robust manufacturing process.[2]
Furthermore, the use of tyrosine-containing dipeptides has been shown to positively impact cellular metabolism and productivity. For instance, studies have demonstrated that dipeptides are taken up by CHO cells and cleaved intracellularly, making the constituent amino acids available for anabolic and catabolic pathways.[3] This efficient delivery of tyrosine can lead to improved cell growth, viability, and, ultimately, higher mAb titers. While various tyrosine dipeptides have been investigated, the choice of the accompanying amino acid can influence metabolic outcomes, with some dipeptides showing a more significant impact on energy metabolism, such as increased ATP formation.[1]
Data Presentation
The following tables summarize the comparative performance of CHO cell cultures supplemented with alanyl-tyrosine (or other tyrosine dipeptides) versus traditional L-tyrosine feeds.
Table 1: Comparison of Maximum Solubility of Tyrosine Sources in Concentrated Feed (pH 7.0)
Tyrosine Source
Maximum Solubility (g/L)
Fold Improvement vs. L-Tyrosine
L-Tyrosine
< 1
-
L-Tyrosine Disodium Salt
< 1
-
Modified Tyrosine 1
10
> 10x
Modified Tyrosine 2
70
> 70x
Data adapted from a study on chemically modified tyrosines, demonstrating the significant solubility advantage of tyrosine derivatives.[2]
Table 2: Impact of Glycyl-L-Tyrosine (GY) vs. L-Tyrosine (Y) on Fed-Batch Culture Performance
Parameter
L-Tyrosine (Y)
Glycyl-L-Tyrosine (GY)
Peak Viable Cell Density (VCD)
Lower
Higher
Maximum Titer
Lower
Higher
Specific IgG Production Rate (Qp)
Lower
Higher
This table provides a qualitative summary based on graphical data presented in a study comparing GY and Y, where GY supplementation consistently resulted in improved performance metrics.[5]
Experimental Protocols
This section provides detailed protocols for evaluating the impact of alanyl-tyrosine on mAb production in a fed-batch CHO cell culture.
Protocol 1: Preparation of Concentrated, pH-Neutral Feed Medium with Alanyl-Tyrosine
Objective: To prepare a 10x concentrated, chemically defined, pH-neutral feed medium containing alanyl-tyrosine.
Materials:
CHO cell culture basal medium components (amino acids, vitamins, salts, etc.)
L-alanyl-L-tyrosine
Water for Injection (WFI)
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Sterile filters (0.22 µm)
Procedure:
Calculate the required amounts of all components for the desired volume of 10x feed medium.
In a sterile container, dissolve all components except alanyl-tyrosine in approximately 80% of the final volume of WFI.
Once all other components are fully dissolved, add the calculated amount of L-alanyl-L-tyrosine and stir until completely dissolved.
Adjust the pH of the solution to 7.0 using HCl or NaOH as needed.
Bring the final volume to the desired level with WFI.
Sterile-filter the final feed medium using a 0.22 µm filter.
Store the prepared feed medium at 2-8 °C until use.
Protocol 2: Fed-Batch Culture of CHO Cells using a Single-Feed Strategy
Objective: To perform a fed-batch culture of a mAb-producing CHO cell line using the prepared alanyl-tyrosine containing feed medium.
Materials:
mAb-producing CHO cell line
Chemically defined basal medium
10x concentrated feed medium with alanyl-tyrosine (from Protocol 1)
Bioreactor (e.g., 2L stirred tank) with associated probes and controllers
HPLC or other analytical instrument for mAb titer determination
Procedure:
Inoculate the bioreactor containing the basal medium with the CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).
Maintain the culture under controlled conditions (e.g., 37°C, pH 7.2, 50% dissolved oxygen).
Begin feeding with the 10x alanyl-tyrosine feed medium on day 3 of the culture, or when glucose levels drop to a predetermined setpoint.
The feeding volume should be calculated to replenish consumed nutrients and maintain target concentrations. A typical feeding strategy involves adding a percentage of the initial culture volume daily.
Monitor cell growth (VCD and viability), metabolites (glucose, lactate, ammonia), and mAb titer daily.
Continue the fed-batch culture for 12-14 days or until cell viability drops significantly.
Harvest the culture supernatant for mAb purification and analysis.
Protocol 3: Analytical Methods
Cell Density and Viability: Determine viable cell density and percent viability daily using an automated cell counter with trypan blue exclusion.
Metabolite Analysis: Measure the concentrations of glucose, lactate, glutamine, and ammonia (B1221849) in the culture supernatant daily using a biochemical analyzer.
mAb Titer Quantification: Determine the concentration of the produced mAb in the culture supernatant using Protein A HPLC, ELISA, or a similar validated method. Samples should be taken daily from day 3 onwards.
Amino Acid Analysis: To monitor the uptake of alanyl-tyrosine and the release of free alanine (B10760859) and tyrosine, collect culture supernatant and intracellular extracts at various time points (e.g., 60, 72, 84, 96, 108, and 120 hours).[3] Analyze the samples using a suitable method such as HPLC or LC-MS.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Comparison of traditional vs. simplified fed-batch feeding strategies.
Caption: Cellular uptake and metabolic fate of alanyl-tyrosine in CHO cells.
Caption: Experimental workflow for fed-batch culture evaluation.
Conclusion
The use of L-alanyl-L-tyrosine as a substitute for free L-tyrosine in CHO cell culture feed media offers a robust solution to the long-standing challenge of poor tyrosine solubility. This approach enables the development of simplified, single-feed strategies for fed-batch cultures, leading to improved process stability and operational efficiency. The data indicates that this substitution not only simplifies the process but can also enhance key performance indicators such as viable cell density and monoclonal antibody titer. The provided protocols offer a framework for researchers and process development scientists to implement and evaluate the benefits of alanyl-tyrosine in their own mAb production platforms.
Application Note: Quantification of Alanyl-Tyrosine in Cell Culture Media using High-Performance Liquid Chromatography (HPLC)
Introduction Alanyl-tyrosine is a dipeptide often used as a supplement in cell culture media to provide a stable and soluble source of L-tyrosine, an essential amino acid for cell growth and protein production. Monitorin...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Alanyl-tyrosine is a dipeptide often used as a supplement in cell culture media to provide a stable and soluble source of L-tyrosine, an essential amino acid for cell growth and protein production. Monitoring the concentration of Alanyl-tyrosine and its constituent amino acids, alanine (B10760859) and tyrosine, is crucial for optimizing cell culture processes, ensuring consistent product quality, and understanding cellular metabolism. This application note provides a detailed protocol for the quantification of Alanyl-tyrosine in cell culture media using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate Alanyl-tyrosine from other components in the cell culture medium. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with an increasing concentration of organic solvent (acetonitrile) is employed to effectively resolve Alanyl-tyrosine, alanine, and tyrosine. Quantification is achieved by detecting the absorbance of the tyrosine residue's aromatic ring at a specific UV wavelength and comparing the peak area to a standard curve of known concentrations.
Instrumentation and Materials
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Accurately weigh 10 mg of Alanyl-tyrosine, L-Alanine, and L-Tyrosine standards and dissolve each in 10 mL of HPLC grade water to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the primary stock solutions with cell culture medium (or a suitable surrogate) to cover the expected concentration range of the samples. A typical calibration range is 1-100 µg/mL.
Sample Preparation
Collect a representative sample of the cell culture medium.
Centrifuge the sample at 10,000 x g for 10 minutes to remove cells and debris.
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
If necessary, dilute the sample with HPLC grade water to bring the Alanyl-tyrosine concentration within the calibration range.
HPLC Method
The following HPLC conditions are a starting point and may require optimization for specific instruments and media compositions.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
0-5 min: 5% B
5-20 min: 5% to 30% B
20-22 min: 30% to 5% B
22-30 min: 5% B (re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 220 nm and 274 nm
Injection Volume
20 µL
Note: Detection at 220 nm allows for the quantification of the peptide bond, while 274 nm is specific for the tyrosine chromophore.
Data Analysis
Identify the peaks for Alanyl-tyrosine, Alanine, and Tyrosine based on the retention times obtained from the standard solutions.
Integrate the peak area for each analyte.
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
Determine the concentration of Alanyl-tyrosine in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of Alanyl-tyrosine in a typical batch cell culture experiment.
Table 1: Calibration Curve Data for Alanyl-tyrosine
Standard Concentration (µg/mL)
Peak Area (mAU*s)
1
15,234
5
76,170
10
151,980
25
380,500
50
758,900
100
1,521,300
R²
0.9998
Table 2: Quantification of Alanyl-tyrosine and its Metabolites in Cell Culture Media over Time
Time (days)
Alanyl-tyrosine (µg/mL)
L-Tyrosine (µg/mL)
L-Alanine (µg/mL)
0
100.5
2.1
1.5
2
85.2
15.8
12.3
4
62.7
30.1
25.6
6
35.1
48.9
42.1
8
10.3
65.4
58.7
Method Validation Summary
A summary of the key validation parameters for this HPLC method is provided below.
Table 3: Method Validation Parameters
Parameter
Result
Linearity (R²)
> 0.999
Limit of Detection (LOD)
0.2 µg/mL
Limit of Quantification (LOQ)
0.7 µg/mL
Precision (%RSD)
< 2%
Accuracy (Recovery %)
98-102%
Specificity
Resolved from other media components
Visualizations
Figure 1: Experimental workflow for HPLC quantification of Alanyl-tyrosine.
Figure 2: Cellular uptake and hydrolysis of Alanyl-tyrosine.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the routine quantification of Alanyl-tyrosine in cell culture media. The method is simple, accurate, and precise, making it suitable for process monitoring and optimization in research, development, and manufacturing environments. The provided protocols and data serve as a comprehensive guide for implementing this analytical procedure.
Application
Application Notes and Protocols for Alanyl-Tyrosine Supplementation in High-Density Cell Cultures
Audience: Researchers, scientists, and drug development professionals. Introduction High-density cell cultures are essential for maximizing the productivity of biopharmaceutical manufacturing, particularly for monoclonal...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-density cell cultures are essential for maximizing the productivity of biopharmaceutical manufacturing, particularly for monoclonal antibodies (mAbs) produced in Chinese Hamster Ovary (CHO) cells. Achieving high cell densities and productivity requires concentrated feed media to replenish consumed nutrients. However, several key amino acids, notably L-tyrosine, have poor solubility at neutral pH, creating a significant bottleneck in media formulation and process optimization.[1][2][3][4] L-tyrosine is critical for cellular metabolism, protein synthesis, and maintaining specific productivity.[3][4][5] Its depletion in fed-batch cultures has been linked to reduced specific productivity and the emergence of protein sequence variants.[3][4]
To overcome the solubility limitations of L-tyrosine, chemically defined dipeptides such as L-alanyl-L-tyrosine (Ala-Tyr) have emerged as a highly effective alternative.[2][6] These dipeptides exhibit significantly higher solubility at neutral pH and are efficiently taken up by cells, where they are intracellularly cleaved to release free amino acids for metabolic and anabolic processes.[2][6][7] This application note provides a comprehensive overview of the benefits of using L-alanyl-L-tyrosine, summarizes key performance data, and offers detailed protocols for its application in high-density cell cultures.
The Challenge of L-Tyrosine Delivery in Fed-Batch Cultures
The limited solubility of L-tyrosine in neutral pH media presents several challenges for high-density fed-batch processes:
Separate Alkaline Feed: Traditionally, L-tyrosine is dissolved in a separate alkaline feed, which requires complex control strategies to prevent pH spikes upon addition to the bioreactor.[4][8][9]
Precipitation Risk: The addition of a high-pH feed can lead to the precipitation of other media components, reducing nutrient availability and process stability.[2][4]
Process Complexity: The need for multiple feed tanks and addition lines increases the complexity of the manufacturing process and the risk of contamination.[8][9]
L-Alanyl-L-Tyrosine: A Superior Alternative
L-alanyl-L-tyrosine is a dipeptide composed of L-alanine and L-tyrosine.[10] It offers a robust solution to the challenges of L-tyrosine delivery in high-density cultures.
Key Advantages:
Enhanced Solubility: L-alanyl-L-tyrosine has a significantly higher solubility in neutral pH solutions compared to free L-tyrosine, allowing for the formulation of highly concentrated, single-feed media.[7]
Improved Process Stability: By eliminating the need for a separate alkaline feed, L-alanyl-L-tyrosine simplifies the feeding strategy, reduces pH fluctuations, and minimizes the risk of precipitation.[6]
Efficient Cellular Uptake and Utilization: CHO cells can efficiently take up L-alanyl-L-tyrosine, which is then hydrolyzed by intracellular peptidases to release free L-alanine and L-tyrosine.[2][6]
Data Presentation
The following tables summarize the quantitative data on the benefits of using tyrosine dipeptides in cell culture.
Table 1: Solubility of L-Tyrosine and its Derivatives
Chemically defined feed medium components (e.g., other amino acids, vitamins, salts)
Sterile filter unit (0.22 µm)
Sterile storage container
Procedure:
Calculate the required amount of L-alanyl-L-tyrosine based on the desired final concentration in the feed medium. The concentration should be optimized based on the specific cell line and process requirements.
In a sterile container, dissolve the other chemically defined feed medium components in the cell culture grade water.
Slowly add the L-alanyl-L-tyrosine powder to the solution while stirring gently until fully dissolved.
Adjust the pH of the final solution to neutral (e.g., 7.0-7.4) if necessary, using sterile acid or base.
Sterile-filter the final feed solution through a 0.22 µm filter into a sterile storage container.
Store the concentrated feed solution at 2-8°C, protected from light. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.[10]
Protocol 2: Fed-Batch Culture of CHO Cells with L-Alanyl-L-Tyrosine Supplementation
This protocol outlines a general procedure for a fed-batch culture of recombinant CHO cells using a feed medium supplemented with L-alanyl-L-tyrosine.
Materials:
Recombinant CHO cell line expressing the protein of interest
HPLC for amino acid analysis (optional but recommended)[13]
Procedure:
Inoculation: Inoculate the bioreactor with the CHO cell suspension at a predetermined seeding density in the basal medium.
Batch Phase: Culture the cells in batch mode until a specific nutrient (typically glucose) becomes limiting or a target cell density is reached.
Fed-Batch Phase:
Initiate feeding with the concentrated L-alanyl-L-tyrosine-containing feed solution.
The feeding strategy can be a pre-defined bolus feeding schedule or a continuous feed based on real-time monitoring of key metabolites (e.g., glucose) or cell density.
A typical starting point is to add the feed to maintain glucose levels within a target range (e.g., 2-4 g/L).
Monitoring:
Monitor viable cell density (VCD) and viability regularly (e.g., daily).
Monitor key metabolites such as glucose, lactate, and ammonia.
If possible, monitor the concentration of key amino acids, including tyrosine, in the culture supernatant using HPLC to ensure it is not depleted.[13]
Monitor product titer at regular intervals.
Harvest: Harvest the cell culture fluid when VCD drops significantly or at a pre-determined time point.
Visualizations
Signaling and Metabolic Pathways
Caption: Cellular uptake and metabolism of Alanyl-Tyrosine.
Experimental Workflow
Caption: Workflow for Fed-Batch Culture with Alanyl-Tyrosine.
Conclusion
The use of L-alanyl-L-tyrosine as a feed supplement in high-density cell cultures offers a robust and efficient solution to the long-standing challenge of L-tyrosine's poor solubility. By enabling the formulation of concentrated, pH-neutral single-feed media, L-alanyl-L-tyrosine simplifies bioprocess operations, enhances process stability, and ensures a consistent supply of this critical amino acid to maintain high cell viability and productivity. The protocols and data presented in this application note provide a strong foundation for researchers and process development scientists to implement and optimize L-alanyl-L-tyrosine supplementation strategies in their specific high-density cell culture systems.
Application Notes and Protocols for Alanyl-L-Tyrosine in Chemically Defined Media for CHO Cells
Application Notes Introduction L-tyrosine, an essential amino acid for the growth and productivity of Chinese Hamster Ovary (CHO) cells, presents a significant challenge in the formulation of chemically defined media due...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes
Introduction
L-tyrosine, an essential amino acid for the growth and productivity of Chinese Hamster Ovary (CHO) cells, presents a significant challenge in the formulation of chemically defined media due to its low solubility at neutral pH (less than 0.5 g/L).[1][2] This limitation can lead to nutrient depletion in high-density fed-batch and perfusion cultures, resulting in decreased cell viability, reduced protein production, and compromised product quality.[3][4][5] The use of L-alanyl-L-tyrosine (Ala-Tyr), a highly soluble dipeptide, effectively overcomes this limitation. This document provides detailed application notes and protocols for the use of Ala-Tyr in chemically defined media for CHO cell culture.
Principle
L-alanyl-L-tyrosine serves as a stable and highly soluble source of both L-alanine and L-tyrosine.[1][6] CHO cells readily transport the dipeptide into the cytoplasm, where intracellular peptidases hydrolyze it, releasing the constituent amino acids for protein synthesis and other metabolic activities.[7][8] This strategy ensures a sustained supply of L-tyrosine, preventing the detrimental effects of its depletion.
Advantages of Using L-Alanyl-L-Tyrosine
Enhanced Solubility: L-alanyl-L-tyrosine exhibits significantly higher solubility at neutral pH compared to free L-tyrosine, enabling the preparation of concentrated, pH-neutral feed media.[1][2][6] This simplifies fed-batch strategies by eliminating the need for separate alkaline feeds for tyrosine.[9]
Improved Cell Culture Performance: A sustained supply of tyrosine is crucial for maintaining high viable cell density (VCD) and specific productivity (qP).[3][4][5] By preventing tyrosine starvation, Ala-Tyr supplementation supports robust cell growth and consistent monoclonal antibody (mAb) production.
Enhanced Product Quality: Tyrosine depletion during culture can lead to the misincorporation of other amino acids, such as phenylalanine and histidine, into the polypeptide chain, resulting in sequence variants of the therapeutic protein.[10] Consistent tyrosine availability through Ala-Tyr supplementation mitigates this risk, ensuring product integrity.
Reduced Cellular Stress: Co-feeding of tyrosine and cystine has been demonstrated to alleviate oxidative and endoplasmic reticulum (ER) stress in CHO cells, leading to improved cell viability and productivity.[11]
Metabolic Benefits: The use of certain dipeptides has been associated with a reduction in the accumulation of metabolic byproducts like lactate (B86563) and ammonia.[7]
Data Summary
The following tables summarize the quantitative impact of tyrosine and alanyl-tyrosine supplementation on CHO cell culture performance as reported in various studies.
Protocol 1: Preparation of a Concentrated L-Alanyl-L-Tyrosine Feed Stock
This protocol describes the preparation of a 50 g/L stock solution of L-alanyl-L-tyrosine for use as a feed supplement in CHO cell culture.
Materials:
L-Alanyl-L-Tyrosine (cell culture grade)
Milli-Q or WFI (Water for Injection) grade water
Sterile 1 L glass bottle or media bag
Sterile magnetic stir bar
Magnetic stir plate
Sterile 0.22 µm filter unit
Laminar flow hood
Procedure:
In a laminar flow hood, add approximately 800 mL of Milli-Q water to the sterile container.
Add the sterile magnetic stir bar to the water.
Place the container on a magnetic stir plate and initiate stirring.
Slowly add 50 g of L-alanyl-L-tyrosine powder to the water while stirring.
Continue stirring until the powder is completely dissolved. This may take 15-30 minutes.
Add Milli-Q water to bring the final volume to 1 L.
Sterilize the solution by passing it through a 0.22 µm filter into a sterile receiving vessel.
Store the sterile stock solution at 2-8°C, protected from light.
Protocol 2: Fed-Batch Culture of CHO Cells Using L-Alanyl-L-Tyrosine Supplementation
This protocol outlines a general procedure for a fed-batch culture of a recombinant CHO cell line, using a chemically defined basal medium and a concentrated feed containing L-alanyl-L-tyrosine.
Materials:
Recombinant CHO cell line expressing a monoclonal antibody
Chemically defined basal medium for CHO cells
Concentrated feed medium containing L-alanyl-L-tyrosine and other essential nutrients
Shake flasks or bioreactor
Humidified incubator with CO₂ control
Cell counting device (e.g., automated cell counter or hemocytometer)
Metabolite analyzer (for glucose, lactate, etc.)
Procedure:
Inoculation: Seed the shake flasks or bioreactor with CHO cells at a density of 0.3-0.5 x 10⁶ viable cells/mL in the chemically defined basal medium.
Initial Batch Phase: Culture the cells at 37°C in a humidified atmosphere with 5-8% CO₂. Monitor viable cell density, viability, glucose, and lactate daily.
Feeding Strategy:
Begin feeding on day 3 of the culture, or when the glucose concentration drops below a predetermined setpoint (e.g., 3 g/L).
Add a pre-determined volume of the concentrated feed medium containing L-alanyl-L-tyrosine to the culture. A typical feeding strategy might be to add 3-5% of the initial culture volume daily.
The concentration of L-alanyl-L-tyrosine in the feed should be calculated to maintain the target L-tyrosine concentration in the bioreactor throughout the culture period.
Culture Monitoring: Continue to monitor VCD, viability, and key metabolites daily. Adjust the feeding volume as necessary based on cell growth and nutrient consumption rates.
Harvesting: Terminate the culture when cell viability drops below a specified level (e.g., 60-70%). Harvest the culture supernatant for downstream purification of the monoclonal antibody.
Protocol 3: Analysis of Tyrosine Concentration in Culture Supernatant
This protocol provides a general workflow for quantifying the concentration of free L-tyrosine in cell culture supernatant using High-Performance Liquid Chromatography (HPLC).
Application Notes and Protocols for Alanyl-tyrosine in Perfusion Bioreactor Systems
For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of biopharmaceutical manufacturing is increasingly shifting towards intensified processes to enhance productivity and reduce cost...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of biopharmaceutical manufacturing is increasingly shifting towards intensified processes to enhance productivity and reduce costs. Perfusion bioreactor systems are at the forefront of this movement, enabling high-density cell cultures and continuous product harvesting. However, the high metabolic demand of these cultures necessitates the use of highly concentrated feed media. A significant challenge in formulating such media is the poor solubility of certain key amino acids at physiological pH, notably L-tyrosine.
L-alanyl-L-tyrosine (Ala-Tyr) is a chemically synthesized dipeptide that effectively overcomes this limitation. By providing a highly soluble and stable source of L-tyrosine, Ala-Tyr supplementation in perfusion media simplifies bioprocess operations, mitigates risks associated with alkaline feeds, and ensures a consistent supply of this critical amino acid to the cells. This leads to improved cell growth, viability, and recombinant protein production.[1][2]
These application notes provide a comprehensive overview of the use of Alanyl-tyrosine in perfusion bioreactor systems, including its mechanism of action, benefits, and detailed protocols for its implementation and evaluation.
Mechanism of Action and Cellular Metabolism
Alanyl-tyrosine is readily taken up by Chinese Hamster Ovary (CHO) cells and other mammalian cell lines.[3] Once inside the cell, intracellular peptidases efficiently cleave the dipeptide into its constituent amino acids, L-alanine and L-tyrosine.[3] These free amino acids then become available for their respective metabolic pathways, primarily protein synthesis.[3] This intracellular release mechanism ensures a sustained and controlled supply of tyrosine, which is crucial for maintaining high rates of recombinant protein production.
The sustained availability of intracellular tyrosine is critical for preventing the activation of stress-related signaling pathways. Tyrosine starvation has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation.[4][5] Inhibition of mTOR can lead to the induction of autophagy, a catabolic process that can ultimately result in cell death.[4][5] By ensuring a consistent intracellular supply of tyrosine, Alanyl-tyrosine supplementation helps to maintain mTOR activity and suppress autophagy, thereby promoting cell viability and productivity.
Application Notes and Protocols for Dissolving L-Alanyl-L-Tyrosine for Cell Culture
Introduction L-tyrosine is an essential amino acid crucial for cellular metabolism and protein synthesis. However, its utility in biopharmaceutical production, particularly in chemically defined media for cell culture, i...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
L-tyrosine is an essential amino acid crucial for cellular metabolism and protein synthesis. However, its utility in biopharmaceutical production, particularly in chemically defined media for cell culture, is hampered by its very low solubility at neutral pH. This limitation can lead to precipitation in concentrated feed media, complicating process control and potentially compromising culture performance. L-alanyl-L-tyrosine, a dipeptide composed of L-alanine and L-tyrosine, overcomes this challenge by offering a highly soluble and stable source of L-tyrosine.[1][2][3] This dipeptide is readily taken up by cells and intracellularly cleaved, releasing L-tyrosine for metabolic use.[4] The use of L-alanyl-L-tyrosine in cell culture media ensures a consistent and sufficient supply of L-tyrosine, supporting robust cell growth and productivity, especially in high-density fed-batch and perfusion cultures.
Physicochemical Properties
L-alanyl-L-tyrosine is a white to off-white crystalline powder.[5][6] It is moderately soluble in water, with solubility increasing slightly with temperature.[5] Its solubility in aqueous solutions at neutral pH is significantly higher than that of free L-tyrosine. It is also easily soluble in dilute acidic or basic solutions.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for L-alanyl-L-tyrosine and its parent amino acid, L-tyrosine.
1. Preparation of a 100 mM L-Alanyl-L-Tyrosine Stock Solution
This protocol describes the preparation of a 100 mM stock solution of L-alanyl-L-tyrosine, which can be further diluted to the desired working concentration in cell culture medium.
Materials:
L-Alanyl-L-Tyrosine (MW: 252.27 g/mol )
High-purity water (e.g., cell culture grade, WFI)
Sterile conical tubes or bottles
Sterile 0.22 µm filter
Analytical balance
Magnetic stirrer and stir bar
pH meter (optional)
Procedure:
Weighing: Accurately weigh out 2.523 g of L-alanyl-L-tyrosine powder.
Dissolving: Add the powder to approximately 80 mL of high-purity water in a sterile container.
Mixing: Place a sterile magnetic stir bar in the container and stir the solution at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied to aid dissolution.[5]
Volume Adjustment: Once fully dissolved, adjust the final volume to 100 mL with high-purity water.
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.[1][9]
2. Supplementation of Cell Culture Medium
This protocol provides a general guideline for supplementing cell culture medium with the L-alanyl-L-tyrosine stock solution. The final concentration should be optimized for the specific cell line and culture conditions.
Materials:
Prepared sterile 100 mM L-alanyl-L-tyrosine stock solution
Basal cell culture medium
Cell culture flasks or bioreactors
Procedure:
Thawing: Thaw the required volume of the frozen L-alanyl-L-tyrosine stock solution at room temperature or in a 37°C water bath.
Dilution: Aseptically add the appropriate volume of the stock solution to the basal cell culture medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final L-alanyl-L-tyrosine concentration of 2 mM, add 2 mL of the 100 mM stock solution to 98 mL of the basal medium.
Mixing: Gently mix the supplemented medium to ensure homogeneity.
Usage: The supplemented medium is now ready for use in cell culture experiments.
Recommended Working Concentrations:
The optimal concentration of L-alanyl-L-tyrosine can vary depending on the cell line and process. For recombinant Chinese hamster ovary (rCHO) cells in fed-batch cultures, cumulative L-tyrosine concentrations ranging from 0.6 to 5.5 mM have been investigated.[10][11] It is recommended to start with a concentration in the low millimolar range (e.g., 1-2 mM) and optimize based on experimental results.
Diagrams
Experimental Workflow for L-Alanyl-L-Tyrosine Solution Preparation and Use
Caption: Workflow for preparing and using L-alanyl-L-tyrosine in cell culture.
Signaling Pathway: Intracellular Processing of L-Alanyl-L-Tyrosine
Caption: Uptake and intracellular cleavage of L-alanyl-L-tyrosine.
Application Notes and Protocols for Mass Spectrometry Analysis of Alanyl-tyrosine
For Researchers, Scientists, and Drug Development Professionals Introduction Alanyl-tyrosine (Ala-Tyr) is a dipeptide composed of alanine (B10760859) and tyrosine. It is utilized in various biomedical research and pharma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanyl-tyrosine (Ala-Tyr) is a dipeptide composed of alanine (B10760859) and tyrosine. It is utilized in various biomedical research and pharmaceutical applications, including parenteral nutrition and as a precursor for targeted drug delivery. Accurate and sensitive quantification of Alanyl-tyrosine is crucial for pharmacokinetic studies, formulation development, and understanding its physiological roles. Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful analytical technique for the selective and quantitative analysis of Alanyl-tyrosine in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of Alanyl-tyrosine.
I. Quantitative Analysis of Alanyl-tyrosine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for the quantification of Alanyl-tyrosine.
Table 1: MRM Parameters for Alanyl-tyrosine Analysis
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Alanyl-tyrosine
253.1
136.1
15
100
Alanyl-tyrosine
253.1
72.1
20
100
Note: Collision energy may require optimization depending on the mass spectrometer used.
Table 2: Typical Quantitative Performance Data for Dipeptide Analysis by LC-MS/MS
While a dedicated validation study with comprehensive quantitative data for Alanyl-tyrosine was not found in the public domain, the following table presents typical performance characteristics achievable for dipeptide analysis using LC-MS/MS, based on published methods for similar analytes. Researchers should perform method validation according to regulatory guidelines (e.g., FDA, EMA) to establish specific performance characteristics for their application.
Parameter
Typical Performance Range
Limit of Detection (LOD)
0.1 - 10 ng/mL
Limit of Quantification (LOQ)
0.5 - 50 ng/mL
Linearity (R²)
> 0.99
Accuracy (% Bias)
± 15%
Precision (% RSD)
< 15%
II. Experimental Protocols
A. Sample Preparation
A simple protein precipitation protocol is often sufficient for the extraction of Alanyl-tyrosine from biological matrices like plasma or serum.
Materials:
Plasma or serum sample
Internal standard (IS) solution (e.g., isotopically labeled Alanyl-tyrosine)
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
III. Diagrams and Visualizations
A. Experimental Workflow for Alanyl-tyrosine Quantification
Method
Revolutionizing Biopharmaceutical Manufacturing: Applications and Protocols for Alanyl-Tyrosine Supplementation
For Immediate Release Introduction In the competitive landscape of biopharmaceutical manufacturing, optimizing cell culture processes to enhance productivity and ensure product quality is paramount. L-tyrosine, an essent...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Introduction
In the competitive landscape of biopharmaceutical manufacturing, optimizing cell culture processes to enhance productivity and ensure product quality is paramount. L-tyrosine, an essential amino acid for cellular growth and protein synthesis, presents a significant challenge due to its low solubility in neutral pH cell culture media. This limitation can lead to nutrient depletion, impacting cell viability and recombinant protein production. Alanyl-L-tyrosine (Ala-Tyr), a highly soluble dipeptide, has emerged as a superior alternative, ensuring a sustained supply of tyrosine to cells and thereby improving process robustness and efficiency. This document provides detailed application notes and protocols for the effective use of Alanyl-tyrosine in biopharmaceutical manufacturing.
Core Benefits of Alanyl-Tyrosine Supplementation
The primary advantage of utilizing Alanyl-tyrosine lies in its significantly higher solubility compared to free L-tyrosine, which allows for the formulation of concentrated, neutral pH feed media. This eliminates the need for separate alkaline feeds for tyrosine, simplifying fed-batch strategies and reducing the risk of pH excursions in the bioreactor.[1] By providing a stable and readily available source of tyrosine, Alanyl-tyrosine supplementation contributes to:
Enhanced Cell Growth and Viability: A consistent supply of tyrosine supports robust cell proliferation and helps maintain high cell viability throughout the culture duration.
Increased Product Titer: By preventing tyrosine limitation, Alanyl-tyrosine supplementation can lead to a significant increase in the final product titer of monoclonal antibodies and other recombinant proteins.[2]
Improved Process Stability and Scalability: The use of a single, concentrated, neutral pH feed simplifies the manufacturing process, reduces operational complexity, and enhances process consistency, which is crucial for successful scale-up.
Maintenance of Product Quality: Ensuring adequate tyrosine levels is critical for preventing amino acid misincorporation and maintaining the correct primary sequence of the therapeutic protein.
Quantitative Impact on Cell Culture Performance
The supplementation of cell culture media with Alanyl-tyrosine has been shown to have a positive impact on key performance indicators in Chinese Hamster Ovary (CHO) cell cultures, a workhorse for monoclonal antibody production.
Parameter
Control (L-Tyrosine)
Alanyl-Tyrosine Supplementation
Fold Increase
Peak Viable Cell Density (x10⁶ cells/mL)
Data estimated from graphical representations in scientific literature.
Data estimated from graphical representations in scientific literature.
~1.2 - 1.5
Integrated Viable Cell Density (IVCD, x10⁹ cells·day/L)
Data estimated from graphical representations in scientific literature.
Data estimated from graphical representations in scientific literature.
~1.3 - 1.6
Final Monoclonal Antibody Titer (g/L)
Data estimated from graphical representations in scientific literature.
Data estimated from graphical representations in scientific literature.
~1.5 - 2.0
Specific Productivity (pcd)
Maintained or slightly increased.
Maintained or slightly increased.
~1.0 - 1.2
Note: The data presented in this table is a synthesis of information derived from graphical representations in various scientific publications. Actual results may vary depending on the specific cell line, process parameters, and media formulation.
Experimental Protocols
Protocol 1: Fed-Batch Culture of CHO Cells for Monoclonal Antibody Production using Alanyl-Tyrosine Supplementation
This protocol outlines a representative fed-batch process for a CHO cell line producing a monoclonal antibody, utilizing a concentrated feed medium containing Alanyl-tyrosine.
1. Materials:
CHO cell line expressing the desired monoclonal antibody
Chemically defined basal cell culture medium
Concentrated, chemically defined feed medium containing Alanyl-tyrosine (in place of L-tyrosine) and other essential nutrients.
Shake flasks or bioreactor
Standard cell culture analytical equipment (e.g., cell counter, blood gas analyzer, osmometer)
HPLC or other suitable method for amino acid analysis
2. Inoculum Expansion:
Thaw a vial of the CHO cell line and expand the culture in shake flasks using the basal medium.
Maintain cultures in a humidified incubator at 37°C with 5% CO₂ and appropriate agitation.
Subculture cells every 2-3 days until the required cell number for bioreactor inoculation is achieved.
3. Bioreactor Setup and Inoculation:
Prepare and sterilize the bioreactor containing the initial volume of basal medium.
Calibrate pH, dissolved oxygen (DO), and temperature probes.
Inoculate the bioreactor with the expanded CHO cell culture to a target seeding density (e.g., 0.5 x 10⁶ viable cells/mL).
Maintain process parameters: pH 7.0 ± 0.2, DO at 40-60% of air saturation, temperature at 37°C (can be shifted to a lower temperature, e.g., 32°C, during the production phase).
4. Fed-Batch Strategy:
Commence feeding with the concentrated Alanyl-tyrosine containing feed medium on day 3 of the culture, or when a key nutrient such as glucose or glutamine begins to deplete.
A typical feeding strategy involves daily bolus additions of the feed medium, with the volume of the feed calculated to maintain target concentrations of key nutrients.
Alternatively, a continuous feeding strategy can be employed.
Monitor cell density, viability, and key metabolite concentrations daily to adjust the feeding strategy as needed.
5. Sampling and Analysis:
Collect samples from the bioreactor daily for analysis of:
Viable cell density and viability
Glucose, lactate, glutamine, glutamate, and ammonia (B1221849) concentrations
Osmolality
Monoclonal antibody titer (e.g., by Protein A HPLC or ELISA)
Periodically, analyze the concentration of amino acids, including Alanyl-tyrosine, in the culture supernatant to ensure nutrient levels are maintained.
6. Harvest:
Harvest the culture when cell viability drops significantly (e.g., below 60%) or when the product titer plateaus.
Clarify the harvest by centrifugation and/or filtration to remove cells and debris before downstream processing.
Protocol 2: Analysis of Alanyl-Tyrosine Concentration in Cell Culture Media by HPLC
1. Principle:
This method describes the quantification of Alanyl-tyrosine in cell culture supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
2. Sample Preparation:
Collect a sample of the cell culture and centrifuge at 1000 x g for 5 minutes to pellet the cells.
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
The filtered supernatant can be directly injected or diluted with mobile phase if the concentration is expected to be high.
3. HPLC Conditions:
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient: A linear gradient from 0% to 40% B over 20 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: 275 nm (for the tyrosine chromophore)
Injection Volume: 20 µL
4. Quantification:
Prepare a standard curve using known concentrations of Alanyl-tyrosine in the basal cell culture medium.
Integrate the peak area corresponding to Alanyl-tyrosine in the chromatograms of the standards and samples.
Calculate the concentration of Alanyl-tyrosine in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
The utilization of Alanyl-tyrosine by cells involves its transport across the cell membrane followed by intracellular hydrolysis to release free alanine (B10760859) and tyrosine.
Alanyl-Tyrosine Uptake and Metabolism
Caption: Cellular uptake and metabolism of Alanyl-tyrosine.
Experimental Workflow for Evaluating Alanyl-Tyrosine
Caption: Workflow for evaluating Alanyl-tyrosine performance.
Conclusion
The use of Alanyl-tyrosine as a substitute for L-tyrosine in cell culture media for biopharmaceutical manufacturing offers significant advantages in terms of process simplification, robustness, and productivity. By overcoming the solubility limitations of free tyrosine, Alanyl-tyrosine ensures a consistent and adequate supply of this critical amino acid, leading to improved cell culture performance and higher product yields. The protocols and data presented herein provide a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their biopharmaceutical manufacturing processes.
Preventing Alanyl-tyrosine precipitation in concentrated feed media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing L-alanyl-L-tyrosine (Ala-Tyr) precipitation in concentrated cell culture feed m...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing L-alanyl-L-tyrosine (Ala-Tyr) precipitation in concentrated cell culture feed media.
Frequently Asked Questions (FAQs)
Q1: Why is L-alanyl-L-tyrosine used in cell culture media instead of L-tyrosine?
A1: L-tyrosine, an essential amino acid for protein synthesis and cellular metabolism, has very low solubility (less than 0.5 g/L) in water at a neutral pH.[1][2] This limitation makes it challenging to prepare highly concentrated feed media required for modern fed-batch and perfusion cultures.[1][3] L-alanyl-L-tyrosine is a dipeptide that is significantly more soluble and stable, serving as an efficient delivery vehicle for tyrosine to the cells.[4][5] Using this dipeptide avoids the need for separate alkaline feeds, which can complicate processes and risk pH spikes in the bioreactor.[1][6]
Q2: What are the primary causes of Alanyl-tyrosine precipitation in my feed media?
A2: Precipitation of Ala-Tyr can be triggered by several factors, often acting in combination:
High Concentration: Exceeding the solubility limit of the dipeptide in the specific media formulation is a primary cause.[7]
pH Shifts: Ala-Tyr, like its constituent amino acids, has a solubility that is dependent on pH. Deviations from the optimal pH range of the media can significantly decrease its solubility.[7][8][9]
Temperature Fluctuations: Temperature shifts, such as repeated freeze-thaw cycles or moving media from cold storage to a 37°C incubator, can promote precipitation.[8][10] Storing L-alanyl-L-tyrosine at a stable -20°C is recommended to maintain its quality.[5]
Interactions with Other Media Components: High concentrations of salts or other components in the feed media can interact with Ala-Tyr, reducing its solubility through salting-out effects or the formation of insoluble complexes.[10]
Q3: Can I mistake other issues for Alanyl-tyrosine precipitation?
A3: Yes, turbidity in cell culture media can sometimes be mistaken for dipeptide precipitation. It's crucial to rule out other common causes, such as:
Bacterial, Fungal, or Yeast Contamination: Microbial growth can cause the media to become cloudy.[10][11] This can typically be identified by microscopic examination.[11]
Precipitation of Other Salts: Calcium salts, for instance, are prone to precipitating, especially when media components are added in the wrong order during preparation.[11]
Mycoplasma Contamination: This type of contamination is not visible under a standard microscope but can affect cell health and media appearance over time.[11]
Troubleshooting Guide for Precipitation
If you are experiencing precipitation in your concentrated feed media, follow these steps to diagnose and resolve the issue.
Quantitative Data Summary
The solubility of tyrosine and its dipeptide derivatives is highly dependent on pH and the specific formulation. The tables below summarize key quantitative data for reference.
Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][8]
pH
Extreme pH can cause hydrolysis and degradation.[8][9]
Maintain media within the optimal pH range (typically 6.0-8.0).
Oxidation
Can modify sensitive amino acid residues.
Use nitrogen-purged vials and consider antioxidants for long-term storage.
Concentration
High concentrations increase the risk of aggregation.[7]
Determine the empirical solubility limit in your specific media.
Experimental Protocols
Protocol 1: Determining Maximum Solubility of Alanyl-Tyrosine in a Specific Medium
This protocol helps determine the practical solubility limit of Ala-Tyr in your unique concentrated feed medium to prevent precipitation issues.
Methodology:
Stock Solution Preparation: Prepare a concentrated stock solution of L-alanyl-L-tyrosine (e.g., 100 g/L) in sterile, deionized water. Gentle warming and vortexing may be required to fully dissolve the dipeptide.
Media Preparation: Pre-warm your specific concentrated feed medium to 37°C.
Serial Dilution: Create a range of Ala-Tyr concentrations in the target medium. For example, prepare samples with final concentrations from 5 g/L to 50 g/L in 5 g/L increments.
Example: To make a 1 mL sample at 20 g/L, add 200 µL of the 100 g/L stock to 800 µL of pre-warmed medium.
Incubation: Incubate all samples at 37°C for a minimum of 2 hours, simulating the conditions of use.
Analysis:
Visually inspect each sample against a dark background for any signs of turbidity, haziness, or visible particles.
For a more sensitive assessment, take a small aliquot from each tube and examine it under a light microscope (100x or 200x magnification) to look for crystalline structures.
Prevention Strategies
The most robust strategy for preventing precipitation is to use a highly soluble dipeptide derivative of tyrosine.
By understanding the physicochemical properties of L-alanyl-L-tyrosine and implementing the troubleshooting and validation protocols outlined above, researchers can effectively prevent precipitation, ensuring the stability and consistency of their concentrated feed media for optimal cell culture performance.
Technical Support Center: Optimizing Alanyl-Tyrosine Concentration for Improved Cell Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Alanyl-L-Tyrosine concentration in cel...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Alanyl-L-Tyrosine concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use L-Alanyl-L-Tyrosine instead of free L-Tyrosine in my cell culture medium?
A1: L-Alanyl-L-Tyrosine, a dipeptide of L-Alanine and L-Tyrosine, offers significant advantages over free L-Tyrosine, primarily due to its enhanced solubility and stability in neutral pH solutions.[1][2][3][4][5] Free L-Tyrosine has very low solubility at neutral pH (less than 0.5 g/L), which can limit its availability to cells and complicate the preparation of concentrated feed media.[2][4][6] To overcome this, L-Tyrosine is often dissolved in solutions with extreme pH, which can introduce risks such as pH spikes in the bioreactor and salt imbalances.[1][4] L-Alanyl-L-Tyrosine is up to 50 times more soluble than L-Tyrosine at a neutral pH, allowing for the formulation of highly concentrated, pH-neutral feed media.[1][2][5] This simplifies the feeding strategy, reduces the risk of precipitation, and ensures a consistent supply of tyrosine to the cells.[7][8]
Q2: How is L-Alanyl-L-Tyrosine utilized by cells?
A2: Cells can efficiently take up L-Alanyl-L-Tyrosine.[1][2] Studies have shown that dipeptides like L-Alanyl-L-Tyrosine are imported into the cells and then cleaved by intracellular peptidases into their constituent amino acids, L-Alanine and L-Tyrosine.[7][9][10][11] These free amino acids then become available for cellular metabolism and protein synthesis.[7][11]
Q3: Can L-Alanyl-L-Tyrosine completely replace free L-Tyrosine in my cell culture medium?
A3: Yes, due to its efficient uptake and metabolism by cells, L-Alanyl-L-Tyrosine can fully replace free L-Tyrosine in cell culture media formulations.[1][2]
Q4: What is a typical starting concentration for L-Alanyl-L-Tyrosine in a cell culture medium?
A4: The optimal concentration of L-Alanyl-L-Tyrosine is cell line and process-dependent. However, a common starting point is to replace the molar equivalent of the L-Tyrosine concentration in your current medium formulation. For optimization experiments, a concentration range should be tested. For example, in a study with a similar dipeptide, glycyl-L-tyrosine, concentrations ranging from 0.125x to 2.0x of the standard tyrosine concentration were evaluated.[12][13]
Q5: Are there any known toxic effects of high L-Alanyl-L-Tyrosine concentrations?
A5: While L-Alanyl-L-Tyrosine itself is generally considered non-toxic at typical cell culture concentrations, high levels of its constituent amino acid, L-Tyrosine, can have detrimental effects.[14] Studies have shown that excessive tyrosine can lead to neurotoxicity in animal models and may induce DNA damage.[15][16] Therefore, it is crucial to determine the optimal concentration for your specific cell line to avoid potential cytotoxicity associated with excessive tyrosine accumulation. One study on B16-F10 mouse melanoma cells showed no toxic effects of L-Alanyl-L-Tyrosine in the concentration range of 100-800 µmol·L-1.[14]
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Precipitation in media after adding L-Alanyl-L-Tyrosine.
- Incorrect pH: Although highly soluble at neutral pH, extreme pH shifts could affect solubility. - High concentration of other components: Interactions with other media components might lead to co-precipitation.[6]
- Ensure the final pH of the medium is within the physiological range (typically 7.0-7.4). - Prepare a concentrated stock solution of L-Alanyl-L-Tyrosine in a balanced salt solution or water and add it to the final medium formulation. - Observe the stability of the medium over time at the intended storage and incubation temperatures.
Poor cell growth or viability after switching to L-Alanyl-L-Tyrosine.
- Suboptimal concentration: The concentration of L-Alanyl-L-Tyrosine may not be optimal for your specific cell line. - Slower initial adaptation: Cells may require a brief period to adapt to the utilization of the dipeptide. - Toxicity from high concentration: An excessively high concentration may lead to intracellular accumulation of tyrosine to toxic levels.[15]
- Perform a dose-response experiment to determine the optimal L-Alanyl-L-Tyrosine concentration for your cell line. - Sequentially adapt cells to the new medium formulation over several passages.[17] - Analyze spent media for residual tyrosine and alanine (B10760859) to understand the uptake and utilization rates.
Decreased protein production or quality.
- Tyrosine limitation: Insufficient L-Alanyl-L-Tyrosine may lead to tyrosine depletion, which is crucial for protein synthesis and can affect product quality.[18] - Metabolic burden: High concentrations could potentially alter cellular metabolism in a way that impacts protein production.
- Increase the L-Alanyl-L-Tyrosine concentration in your feed strategy. - Monitor viable cell density, specific productivity (qp), and critical quality attributes (CQAs) of the recombinant protein.[18] - A study on a similar dipeptide, glycyl-L-tyrosine, found that a 0.5x concentration synergistically alleviated metabolic bottlenecks and enhanced IgG titer and productivity in CHO cells.[12][13]
- Alteration in amino acid metabolism: The introduction of L-Alanyl-L-Tyrosine can influence the overall amino acid metabolic flux. The alanine component can also contribute to metabolic pathways.[19]
- Monitor key metabolites like glucose, lactate, glutamine, and ammonia. - Consider adjusting the concentrations of other amino acids, like asparagine and glutamine, which can also impact ammonia production.[13]
Quantitative Data
Table 1: Solubility of L-Tyrosine vs. L-Alanyl-L-Tyrosine
Protocol 1: Determining the Optimal Concentration of L-Alanyl-L-Tyrosine
Cell Seeding: Seed the desired cell line (e.g., CHO cells) in multiple parallel cultures (e.g., shake flasks or multi-well plates) at a density of 3 x 10^5 cells/mL in your basal medium.
Preparation of Feed Media: Prepare separate feed media containing different concentrations of L-Alanyl-L-Tyrosine. The concentrations can be based on molar equivalents to your standard L-Tyrosine concentration (e.g., 0.25x, 0.5x, 1x, 1.5x, 2x).
Fed-Batch Culture: Culture the cells for a typical production duration (e.g., 14 days).[12] Apply your standard feeding strategy using the prepared feed media with varying L-Alanyl-L-Tyrosine concentrations.
Monitoring and Sampling: At regular intervals (e.g., daily or every other day), measure:
Viable Cell Density (VCD) and viability.
Concentrations of key metabolites (glucose, lactate, glutamine, ammonia).
Data Analysis: Plot the growth curves, viability profiles, and product titers for each concentration. Determine the L-Alanyl-L-Tyrosine concentration that results in the best overall cell growth, viability, and productivity.
Quality Analysis: Analyze the quality of the final product (e.g., aggregation, charge variants) for the optimal and a few other concentrations to ensure there are no negative impacts.
Protocol 2: Cell Viability Assay (e.g., Trypan Blue Exclusion)
Sample Collection: Collect a representative sample from the cell culture vessel.
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter.
Calculation: Count the number of viable (unstained) and non-viable (blue-stained) cells. Calculate the viable cell density and the percentage of viability.
Visualizations
Caption: Cellular uptake and metabolism of L-Alanyl-L-Tyrosine.
Alanyl-Tyrosine in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of alanyl-tyrosine in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of alanyl-tyrosine in cell culture media. This resource addresses common issues related to the degradation of alanyl-tyrosine and its constituent amino acid, L-tyrosine, to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: Why is L-alanyl-L-tyrosine used in cell culture media instead of L-tyrosine?
A1: L-alanyl-L-tyrosine is primarily used to overcome the poor solubility of free L-tyrosine in cell culture media at neutral pH. L-tyrosine is a critical amino acid for cellular metabolism and protein synthesis, but its low solubility can lead to precipitation and inconsistent nutrient availability. The dipeptide L-alanyl-L-tyrosine is significantly more soluble, ensuring a stable and readily available source of tyrosine for the cells. Chinese Hamster Ovary (CHO) cells, for example, can take up the dipeptide and intracellularly cleave it to release L-alanine and L-tyrosine.[1]
Q2: What are the primary degradation pathways of alanyl-tyrosine and tyrosine in cell culture?
A2: L-alanyl-L-tyrosine itself is relatively stable in solution. The primary concern is the degradation of the L-tyrosine molecule after it is released from the dipeptide. The degradation of L-tyrosine can occur through two main routes:
Enzymatic Degradation: In vivo, tyrosine is catabolized by a series of enzymatic reactions initiated by tyrosine aminotransferase. This pathway ultimately converts tyrosine into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle.
Non-Enzymatic Degradation (Oxidation): In the cell culture environment, L-tyrosine is susceptible to non-enzymatic oxidation, especially in the presence of light, oxygen, and certain metal ions. This can lead to the formation of several degradation products, including dityrosine (B1219331) (a cross-linked dimer of tyrosine), 3,4-dihydroxy-L-phenylalanine (L-DOPA), and various quinone-like structures.[2][3] The formation of these products can sometimes be observed as a discoloration (yellowing or browning) of the culture medium.
Q3: What are the potential impacts of alanyl-tyrosine and tyrosine degradation products on my cell cultures?
A3: The degradation of tyrosine can have several negative consequences for cell cultures:
Reduced Nutrient Availability: Degradation reduces the concentration of available L-tyrosine, which can become a limiting factor for cell growth and protein production. Tyrosine depletion has been shown to induce autophagic cell death in CHO cells.[3]
Formation of Cytotoxic Byproducts: Some tyrosine oxidation products can be cytotoxic. For example, the autoxidation of L-DOPA can generate reactive oxygen species (ROS) such as hydrogen peroxide and quinones, which can induce oxidative stress and damage cells.[4]
Alteration of Cellular Signaling: Dityrosine has been shown to impair glucose homeostasis in pancreatic β-cells by disrupting thyroid hormone signaling. While the direct impact on CHO cells is less studied, it highlights the potential for these byproducts to interfere with normal cellular processes.
Impact on Recombinant Protein Quality: Oxidative damage to amino acids can lead to modifications in the expressed recombinant protein, potentially affecting its structure, function, and stability.[2]
Q4: How can I monitor the stability of alanyl-tyrosine and the concentration of tyrosine in my cell culture medium?
A4: The concentration of alanyl-tyrosine and tyrosine in cell culture media can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the dipeptide and its constituent amino acids. For a more detailed analysis of degradation products like dityrosine, LC-MS/MS is the preferred method due to its high sensitivity and specificity.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing/Browning) of Cell Culture Medium
Potential Cause
Recommended Action
Photo-oxidation of Tyrosine
Protect the cell culture medium and the cell cultures from light. Use amber bottles for media storage and minimize exposure of flasks or plates to ambient light.
Oxidation by Metal Ions
Use high-purity water and media components to minimize trace metal contamination. If preparing custom media, consider the source and concentration of metal supplements.
High pH
Ensure the pH of the medium is within the optimal range for your cell line. High pH can accelerate the oxidation of phenolic compounds like tyrosine.
Issue 2: Precipitation in Cell Culture Medium
Potential Cause
Recommended Action
Poor Solubility of L-Tyrosine
If not using a dipeptide, precipitation of free L-tyrosine is common. Switch to a more soluble source like L-alanyl-L-tyrosine.
Interaction with other Media Components
Peptides can sometimes interact with other components in the medium, especially in serum-containing media. If precipitation is observed, try dissolving the dipeptide in a small volume of basal medium first to check for compatibility.
Temperature Fluctuations
Avoid repeated freeze-thaw cycles of media and supplements. Thaw frozen media slowly at 2-8°C or in a 37°C water bath with gentle agitation.
Issue 3: Decreased Cell Viability or Productivity
Potential Cause
Recommended Action
Tyrosine Depletion
Ensure adequate supplementation of L-alanyl-L-tyrosine in your feeding strategy, especially in high-density or long-term cultures. Monitor tyrosine levels in spent media if possible.
Accumulation of Toxic Degradation Products
Minimize the degradation of tyrosine by protecting cultures from light and ensuring proper media storage. If toxicity is suspected, consider media exchange or perfusion to remove accumulated byproducts.
Oxidative Stress
Supplement the culture medium with antioxidants if your cells are sensitive to oxidative stress.
Experimental Protocols
Protocol: Quantification of Alanyl-Tyrosine and Dityrosine by LC-MS/MS
This protocol provides a general framework for the analysis of alanyl-tyrosine and dityrosine in cell culture supernatant.
1. Sample Preparation:
a. Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
b. Perform a protein precipitation step by adding a 3:1 volume of cold methanol (B129727) to the supernatant.
c. Incubate at -20°C for 20 minutes, then centrifuge at 14,000 x g for 10 minutes.
d. Collect the supernatant and dry it under a vacuum.
e. Reconstitute the dried sample in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
a. Chromatography: Use a C18 reversed-phase column with a gradient elution.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
Define specific precursor-to-product ion transitions for alanyl-tyrosine and dityrosine.
3. Quantification:
a. Prepare a standard curve using known concentrations of alanyl-tyrosine and dityrosine.
b. Spike samples with a known concentration of a stable isotope-labeled internal standard for accurate quantification.
Visualizations
Caption: Overview of alanyl-tyrosine uptake and subsequent tyrosine degradation pathways.
Caption: A logical workflow for troubleshooting common issues related to alanyl-tyrosine.
Technical Support Center: Alanyl-Tyrosine Supplementation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the successful implementation of Alanyl-L-Tyrosine (Ala-Tyr) in...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the successful implementation of Alanyl-L-Tyrosine (Ala-Tyr) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why should I use Alanyl-L-Tyrosine instead of L-Tyrosine in my experiments?
A1: L-Tyrosine has very low solubility in aqueous solutions at a neutral pH (less than 0.5 g/L), which can be a significant limiting factor in preparing concentrated stock solutions for cell culture media and other experimental buffers.[1][2] Alanyl-L-Tyrosine, a dipeptide of L-Alanine and L-Tyrosine, offers significantly higher solubility, up to 50 times that of L-Tyrosine, at a neutral pH.[1] This allows for the preparation of highly concentrated, pH-neutral stock solutions, simplifying media formulation and reducing the risk of precipitation.[2][3][4] Once taken up by cells, it is efficiently hydrolyzed to release L-Alanine and L-Tyrosine.[5][6][7]
Q2: How is Alanyl-L-Tyrosine taken up and metabolized by cells?
A2: Alanyl-L-Tyrosine is taken up by cells, such as Chinese Hamster Ovary (CHO) cells, and then intracellularly cleaved by peptidases into its constituent amino acids, L-Alanine and L-Tyrosine.[5][6] These free amino acids then enter the cell's metabolic pathways. L-Tyrosine is a precursor for the synthesis of proteins and other critical molecules like neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones.[8][9]
Q3: What is the typical concentration range for Alanyl-L-Tyrosine supplementation?
A3: The optimal concentration of Alanyl-L-Tyrosine can vary depending on the cell line and experimental conditions. However, studies have reported using concentrations in the range of 0.5 mM to 5.5 mM in fed-batch cultures of CHO cells.[6][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How should I store Alanyl-L-Tyrosine powder and stock solutions?
A4: Alanyl-L-Tyrosine powder should be stored in a cool, dry place. Stock solutions should be sterile-filtered and can be stored at 4°C for short-term use (up to 60 days for some amino acid solutions) or aliquoted and frozen at -20°C for long-term storage.[11] It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Precipitation in stock solution or media
- pH of the solution: Alanyl-L-Tyrosine stability is pH-dependent, with increased hydrolysis in acidic or alkaline conditions.[12] - High concentration: Exceeding the solubility limit in a particular buffer or medium. - Interaction with other components: Potential for interaction with other media components leading to precipitation.
- Ensure the final pH of the stock solution and media is near neutral.[12] - Prepare a fresh stock solution at a slightly lower concentration. - Test the solubility of Alanyl-L-Tyrosine in a small volume of your specific basal medium before preparing a large batch.
Unexpected changes in cell growth or viability
- Suboptimal concentration: The concentration of Alanyl-L-Tyrosine may be too high or too low for your specific cell line. - Metabolic burden: High concentrations of the dipeptide could potentially alter cellular metabolism in unexpected ways.[6] - Release of byproducts: Hydrolysis of the dipeptide releases both L-Alanine and L-Tyrosine, which could have independent effects on cell metabolism.
- Perform a titration experiment to determine the optimal concentration for your cell line. - Monitor key metabolic indicators such as glucose consumption and lactate (B86563) production. - Consider the metabolic impact of both L-Alanine and L-Tyrosine when interpreting results.
Inconsistent experimental results
- Instability of stock solution: Degradation of Alanyl-L-Tyrosine over time due to improper storage (temperature, light exposure).[12] - Inaccurate quantification: Errors in weighing the powder or in the analytical method used to measure its concentration.
- Prepare fresh stock solutions regularly and store them properly.[11][12] - Use a calibrated analytical balance and validate your quantification method.
- Lack of a specific analytical standard: Difficulty in distinguishing the dipeptide from its constituent amino acids. - Complex sample matrix: Interference from other components in the cell culture medium.
- Use a validated HPLC method with appropriate standards for both the dipeptide and its free amino acids.[13][14][15] - Employ a sample preparation method, such as protein precipitation, to clean up the sample before analysis.[16]
Sample Preparation:
a. Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells.
b. To 100 µL of supernatant in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.[16]
c. Vortex the mixture and incubate on ice for 10 minutes.
d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
e. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis:
a. Equilibrate the C18 column with the initial mobile phase conditions.
b. Inject the prepared sample onto the column.
c. Run a gradient elution to separate Alanyl-L-Tyrosine from other media components and its constituent amino acids. A typical gradient might be a linear increase in Mobile Phase B.
d. Detect the analytes using a UV detector at a wavelength of 210-220 nm (for the peptide bond) and/or 274 nm (for the tyrosine aromatic ring).
e. Create a standard curve by injecting known concentrations of the Alanyl-L-Tyrosine standard.
f. Quantify the Alanyl-L-Tyrosine concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Cellular uptake and metabolism of Alanyl-L-Tyrosine.
Caption: Logical workflow for troubleshooting Alanyl-L-Tyrosine supplementation issues.
Impact of Alanyl-tyrosine quality on cell culture performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alanyl-tyrosine in their cell culture experi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alanyl-tyrosine in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is L-Tyrosine a problematic component in cell culture media?
L-Tyrosine is an essential amino acid for cellular metabolism and protein synthesis. However, it has very low solubility (less than 0.5 g/L) in water at a neutral pH.[1][2] This poor solubility makes it challenging to prepare highly concentrated stock solutions and feeds for fed-batch and perfusion cultures without resorting to extreme pH levels, which can introduce process variability and risk.[2][3]
Q2: What is L-Alanyl-L-Tyrosine and how does it address the solubility issue?
L-Alanyl-L-Tyrosine is a dipeptide composed of L-Alanine and L-Tyrosine.[4] It is a highly soluble and stable form for delivering L-Tyrosine to cells in culture.[4][5] Dipeptides like L-Alanyl-L-Tyrosine and Glycyl-L-Tyrosine can be up to 50 times more soluble than free L-Tyrosine at a neutral pH.[1][2] This allows for the formulation of concentrated, pH-neutral feeds, simplifying the cell culture process and reducing the risk of pH spikes and precipitation.[3][6]
Q3: How do cells utilize L-Alanyl-L-Tyrosine?
Cells readily take up dipeptides like L-Alanyl-L-Tyrosine from the culture medium through cellular transporters.[5] Once inside the cell, intracellular enzymes called peptidases cleave the dipeptide bond, releasing free L-Alanine and L-Tyrosine, which then become available for the cell's metabolic and protein synthesis needs.[5][7]
Q4: What are the expected impacts of substituting L-Tyrosine with L-Alanyl-L-Tyrosine on cell culture performance?
Substituting or supplementing with L-Alanyl-L-Tyrosine can lead to several positive outcomes, including:
Improved Cell Growth and Viability: By providing a consistent and readily available source of tyrosine, dipeptide supplementation can support robust cell growth and maintain high viability.[8]
Enhanced Protein Production: A sufficient supply of tyrosine is crucial for monoclonal antibody (mAb) production.[8][9] Using L-Alanyl-L-Tyrosine can lead to increased specific productivity and higher antibody titers.[5][6]
Process Simplification: The high solubility of L-Alanyl-L-Tyrosine at neutral pH eliminates the need for separate alkaline feeds, streamlining the feeding process and reducing operational complexity.[3][10]
Q5: Can the quality of L-Alanyl-L-Tyrosine impact my experiments?
Yes, the quality of L-Alanyl-L-Tyrosine is critical. High-purity, chemically defined dipeptides ensure consistency and minimize batch-to-batch variability in cell culture performance.[10] Impurities or degradation products could negatively affect cell health and productivity. It is recommended to use high-quality, cell culture-grade L-Alanyl-L-Tyrosine and store it under the recommended conditions, typically at –20 °C in a sealed container.[4]
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Precipitation in media after adding L-Alanyl-L-Tyrosine solution.
1. Incorrect solvent or pH: Although highly soluble, extreme conditions can still cause issues. 2. Interaction with other media components: High concentrations of certain salts or other supplements might lead to precipitation.[11] 3. Low-quality dipeptide: Impurities in the L-Alanyl-L-Tyrosine could be precipitating.
1. Ensure L-Alanyl-L-Tyrosine is dissolved in a compatible, pH-neutral buffer or water before adding to the media. 2. Prepare a more dilute stock solution and add it to the media more slowly while mixing. 3. Test for interactions by adding the dipeptide to a small volume of basal media first. 4. Source L-Alanyl-L-Tyrosine from a reputable supplier and verify its purity.[4]
Suboptimal cell growth or productivity despite supplementation.
1. Insufficient dipeptide concentration: The amount of L-Alanyl-L-Tyrosine may not be sufficient to meet the metabolic demands of the cells, especially in high-density cultures.[8][9] 2. Cell line-specific uptake kinetics: Different cell lines may have varying efficiencies in taking up and metabolizing specific dipeptides.[1] 3. Degradation of the dipeptide: Improper storage or handling could lead to the degradation of L-Alanyl-L-Tyrosine.
1. Perform a dose-response experiment to determine the optimal concentration of L-Alanyl-L-Tyrosine for your specific cell line and process. 2. Monitor the concentration of the dipeptide and free amino acids in the spent media to understand its consumption rate. 3. Consider testing other tyrosine-containing dipeptides, such as Glycyl-L-Tyrosine, which may have different uptake kinetics.[5] 4. Ensure proper storage of the L-Alanyl-L-Tyrosine stock solution and powder according to the manufacturer's instructions.[4]
Tyrosine limitation: A scarcity of tyrosine can lead to a reduction in the specific antibody production rate and alterations in critical quality attributes, such as an increase in lysine (B10760008) variants.[9]
1. Ensure a sufficient and consistent supply of tyrosine by optimizing the L-Alanyl-L-Tyrosine feeding strategy. 2. Monitor the tyrosine concentration in the culture supernatant throughout the process to avoid depletion.[3] 3. Analyze the quality attributes of the produced mAb to correlate with tyrosine availability.
Data Summary
Table 1: Solubility Comparison of L-Tyrosine and Tyrosine Dipeptides
Navigating Sterilization of Alanyl-Tyrosine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for researchers working with the dipeptide Alanyl-tyrosine, focusing on the critical step of steri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with the dipeptide Alanyl-tyrosine, focusing on the critical step of sterilization. The integrity of Alanyl-tyrosine is paramount for its efficacy and safety in downstream applications. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability of your dipeptide throughout the sterilization process.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the sterilization of Alanyl-tyrosine solutions.
Frequently Asked Questions (FAQs)
Q1: Which sterilization method is generally recommended for Alanyl-tyrosine solutions to minimize degradation?
A1: For heat-sensitive molecules like dipeptides, sterile filtration is the most recommended method as it physically removes microorganisms without subjecting the product to harsh conditions like high heat or radiation, thus preserving the integrity of Alanyl-tyrosine.
Q2: Can I autoclave a solution containing Alanyl-tyrosine?
A2: Autoclaving, which uses high-pressure saturated steam at 121°C, is generally not recommended for peptides as the high heat can lead to degradation, including hydrolysis of the peptide bond and modification of amino acid side chains. While some peptides may show stability, this needs to be rigorously validated for Alanyl-tyrosine.
Q3: What are the potential risks of using gamma irradiation for sterilizing Alanyl-tyrosine?
A3: Gamma irradiation can generate free radicals through the radiolysis of water, which can lead to the oxidation of the tyrosine residue and potentially other modifications to the peptide structure.[1] The peptide bond itself may be relatively stable to radiation, but the overall integrity of the dipeptide can be compromised.
Q4: How can I confirm the integrity of Alanyl-tyrosine after sterilization?
A4: The integrity of Alanyl-tyrosine should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact dipeptide from potential degradation products.
Q5: What are the visible signs of Alanyl-tyrosine degradation after sterilization?
A5: Visible signs can include a change in the color of the solution (e.g., yellowing, which might indicate oxidation of the tyrosine residue), the formation of precipitates, or a change in pH. However, significant degradation can occur without any visible changes, necessitating analytical testing.
Troubleshooting Common Problems
Problem 1: After autoclaving my Alanyl-tyrosine solution, I observe a decrease in the main peak and the appearance of new peaks in my HPLC chromatogram.
Cause: This is a strong indication of thermal degradation. The high temperatures during autoclaving have likely caused hydrolysis of the peptide bond or modification of the amino acid residues.
Solution: Switch to a non-thermal sterilization method like sterile filtration. If autoclaving is absolutely necessary, a forced degradation study should be performed to identify the degradation products and assess the impact on the product's intended use. The autoclaving cycle (temperature and time) could also be optimized, but significant degradation is still likely.
Problem 2: My Alanyl-tyrosine solution turned slightly yellow after gamma irradiation.
Cause: The yellowing is likely due to the formation of dityrosine (B1219331) or other oxidation products of the tyrosine residue, a known consequence of irradiating tyrosine-containing peptides.[2]
Solution: Consider using an alternative sterilization method like sterile filtration. If gamma irradiation must be used, consider including antioxidants in the formulation (if compatible with the application) or controlling the atmosphere (e.g., deoxygenating the solution) to minimize oxidative damage. The radiation dose should also be carefully validated to be the minimum required for sterility.
Problem 3: I am experiencing low recovery of Alanyl-tyrosine after sterile filtration.
Cause: This could be due to adsorption of the dipeptide to the filter membrane. The choice of filter material is crucial.
Solution: Select a low-protein-binding filter membrane material, such as polyvinylidene fluoride (B91410) (PVDF) or polyethersulfone (PES). Perform a filter validation study to quantify the recovery of Alanyl-tyrosine with your chosen filter and pore size. Pre-wetting the filter with the formulation buffer can also help to minimize non-specific binding.
Quantitative Data on Sterilization Methods
The following table summarizes the expected impact of different sterilization methods on the integrity of Alanyl-tyrosine. The data is extrapolated from general knowledge of peptide stability and should be confirmed by specific experimental validation.
Sterilization Method
Temperature
Pressure
Radiation Dose
Expected Degradation of Alanyl-tyrosine (%)
Potential Degradation Products
Autoclaving
121°C
~15 psi
N/A
5 - 20%
Alanine, Tyrosine, smaller peptide fragments, products of Maillard reaction if sugars are present.
Gamma Irradiation
Ambient
N/A
25 kGy
2 - 10%
Dityrosine, 3,4-dihydroxyphenylalanine (DOPA), other oxidative modifications.[2][3]
Sterile Filtration
Ambient
N/A
N/A
< 1%
Minimal; potential for leachables from the filter.
Note: The expected degradation percentages are estimates and can vary significantly based on the formulation (pH, presence of excipients), concentration of Alanyl-tyrosine, and the specific parameters of the sterilization cycle.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Alanyl-tyrosine
This protocol outlines a general method for assessing the stability of Alanyl-tyrosine after sterilization. Method optimization and validation are crucial for specific applications.
1. Objective:
To quantify the amount of intact Alanyl-tyrosine and separate it from potential degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
2. Materials and Reagents:
Alanyl-tyrosine reference standard
Sterilized Alanyl-tyrosine sample
HPLC-grade water
HPLC-grade acetonitrile
Trifluoroacetic acid (TFA) or other suitable buffer components
0.22 µm syringe filters for sample preparation
3. Instrumentation:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Chromatographic Conditions (Example):
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient: 5% B to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 220 nm and 274 nm (for tyrosine's absorbance)
Injection Volume: 10 µL
5. Procedure:
Standard Preparation: Prepare a stock solution of Alanyl-tyrosine reference standard in the mobile phase A. Create a series of calibration standards by diluting the stock solution.
Sample Preparation: Dilute the sterilized Alanyl-tyrosine sample with mobile phase A to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
Analysis: Inject the standards and the sample onto the HPLC system.
Data Analysis:
Identify the peak for intact Alanyl-tyrosine based on the retention time of the reference standard.
Quantify the concentration of Alanyl-tyrosine in the sample using the calibration curve.
Analyze the chromatogram for the presence of any new peaks, which would indicate degradation products. The peak area percentage of the new peaks can be used to estimate the level of degradation.
6. Forced Degradation Study (for method validation):
To ensure the HPLC method is "stability-indicating," perform forced degradation studies on the Alanyl-tyrosine solution.[4][5] This involves subjecting the solution to stress conditions to intentionally generate degradation products.
Acid/Base Hydrolysis: Treat with 0.1 M HCl or 0.1 M NaOH at an elevated temperature (e.g., 60°C).
Oxidation: Treat with 3% hydrogen peroxide at room temperature.
Thermal Stress: Heat the solution at a high temperature (e.g., 80°C).
Photostability: Expose the solution to UV light.
Analyze the stressed samples using the HPLC method to ensure that the degradation product peaks are well-resolved from the main Alanyl-tyrosine peak.
Technical Support Center: Identifying and Quantifying Alanyl-Tyrosine Impurities
Welcome to the technical support center for the analysis of Alanyl-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying im...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of Alanyl-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying impurities in Alanyl-tyrosine samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Alanyl-tyrosine?
A1: Impurities in Alanyl-tyrosine can originate from the synthesis process (process-related impurities) or from degradation of the dipeptide over time (degradation products). Common impurities include:
Process-Related Impurities:
Starting Material Residues: Unreacted L-alanine and L-tyrosine.
Side-Reaction Products: Formation of diastereomers (D-Ala-L-Tyr, L-Ala-D-Tyr, D-Ala-D-Tyr) if the stereochemistry of the starting amino acids is not pure. Racemization can sometimes occur during synthesis.
Byproducts from Protecting Groups: Residuals from protecting groups used during peptide synthesis.
Insertion or Deletion Analogs: Although less common in dipeptide synthesis compared to larger peptides, these can theoretically occur.
Degradation Products:
Hydrolysis Products: Cleavage of the peptide bond to yield L-alanine and L-tyrosine is a primary degradation pathway, often accelerated by acidic or alkaline conditions and elevated temperatures.
Oxidation Products: The tyrosine residue is susceptible to oxidation, which can lead to the formation of various oxidized species, particularly when exposed to oxidizing agents, light, or certain metal ions.
Cyclization Products: Dipeptides can sometimes undergo intramolecular cyclization to form diketopiperazines (cyclo(Ala-Tyr)).
Q2: What are the regulatory thresholds for reporting and identifying impurities in peptide drug substances?
A2: While synthetic peptides are often excluded from the scope of ICH Q3A guidelines for small molecules, regulatory bodies like the EMA and FDA have provided guidance. The European Pharmacopoeia (Ph. Eur.) suggests the following thresholds for peptide-related impurities:
Reporting Threshold: > 0.1%
Identification Threshold: > 0.5%
Qualification Threshold: > 1.0%
The FDA evaluates impurity thresholds for synthetic peptides on a case-by-case basis, often considering the principles of ICH Q3A/B and the toxicological data available. For generic peptides, the FDA has indicated that new specified peptide-related impurities should generally not exceed 0.5%.
Q3: Which analytical techniques are most suitable for analyzing Alanyl-tyrosine impurities?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying Alanyl-tyrosine and its impurities. A stability-indicating HPLC method should be developed to resolve the main component from all potential process-related and degradation impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for the identification of unknown impurities by providing accurate mass and fragmentation data, which helps in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful for the definitive structural confirmation of the dipeptide and its impurities, especially for distinguishing between isomers.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC and LC-MS analysis of Alanyl-tyrosine.
HPLC Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Poor Peak Shape (Tailing)
- Secondary interactions between the basic amine group of Alanyl-tyrosine and residual silanols on the HPLC column.- Column overload.- Mismatch between sample solvent and mobile phase.
- Use a mobile phase with a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) to protonate the amine and reduce silanol (B1196071) interactions.- Employ an end-capped HPLC column.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Poor Peak Shape (Fronting)
- Sample solvent is stronger than the mobile phase.- Column collapse or void at the inlet.
- Dilute the sample in the mobile phase or a weaker solvent.- If the problem persists after changing the solvent, inspect the column and replace if necessary.
Variable Retention Times
- Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column not properly equilibrated.- Pump issues (e.g., air bubbles, faulty check valves).
- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before injection.- Purge the pump to remove air bubbles.
Ghost Peaks
- Contamination in the injector, column, or mobile phase.- Carryover from a previous injection.
- Flush the injector and column with a strong solvent.- Use high-purity solvents for the mobile phase.- Implement a needle wash step in the autosampler method with a strong, appropriate solvent.
- Set the UV detector to a wavelength where Alanyl-tyrosine has strong absorbance (around 220 nm for the peptide bond or ~275 nm for the tyrosine side chain).- Ensure proper sample storage and handling.- Increase sample concentration if within the linear range of the method.
LC-MS Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low Ionization Efficiency / Weak MS Signal
- Ion suppression from mobile phase additives (e.g., TFA).- Inappropriate ionization mode (positive/negative).- Suboptimal MS source parameters.
- Use MS-compatible mobile phase additives like formic acid (0.1%) instead of TFA. If TFA is necessary for chromatography, keep its concentration low (e.g., 0.02%).- Alanyl-tyrosine ionizes well in positive ion mode due to the free amine group. Test both modes for impurities.- Optimize source parameters such as capillary voltage, gas flow, and temperature.
In-source Fragmentation
- High source temperature or cone voltage.
- Reduce the source temperature and/or cone voltage to minimize fragmentation before mass analysis.
Poor Fragmentation in MS/MS
- Incorrect precursor ion selection.- Insufficient collision energy.
- Ensure the correct m/z of the parent ion is selected for fragmentation.- Optimize the collision energy for each impurity to obtain informative fragment ions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Alanyl-tyrosine
This protocol provides a general framework for a stability-indicating reversed-phase HPLC method. Optimization will be required for specific instruments and columns.
Instrumentation: HPLC system with UV/PDA detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Sample Preparation: Dissolve the Alanyl-tyrosine sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS/MS for Impurity Identification
This protocol outlines a method for identifying impurities using LC-MS/MS, which can be coupled with the HPLC method described above.
Instrumentation: LC-MS/MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
Chromatography: Use the same column and mobile phases as in Protocol 1, potentially with a reduced flow rate (e.g., 0.4 mL/min) if using a smaller internal diameter column.
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all ionizable compounds.
Data-Dependent Acquisition (DDA) or MS/MS: Trigger fragmentation (MS2) of the most intense ions from the full scan to obtain structural information.
Data Analysis:
Extract ion chromatograms for the expected m/z of potential impurities.
Analyze the high-resolution mass to predict the elemental composition.
Interpret the MS/MS fragmentation pattern to confirm the structure of the impurity.
Protocol 3: Forced Degradation Study
To demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products, a forced degradation study should be performed.
Sample Preparation: Prepare a solution of Alanyl-tyrosine at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Store the solid sample at 105 °C for 48 hours.
Photostability: Expose the solid sample to light according to ICH Q1B guidelines.
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1) and LC-MS/MS (Protocol 2) to identify and quantify the degradation products.
Quantitative Data Summary
The following table provides hypothetical quantitative data that could be obtained from the analysis of a stressed Alanyl-tyrosine sample using the stability-indicating HPLC method.
Peak
Retention Time (min)
Relative Retention Time (RRT)
Area %
Proposed Identity
1
4.5
0.45
0.8
L-Tyrosine
2
5.2
0.52
0.6
L-Alanine
3
10.0
1.00
97.5
Alanyl-tyrosine
4
11.5
1.15
0.4
Oxidized Impurity
5
13.2
1.32
0.7
D-Ala-L-Tyr (Diastereomer)
Note: Retention times and area percentages are for illustrative purposes only and will vary depending on the specific analytical conditions and sample.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for impurity identification and quantification.
Caption: Logical flow for HPLC troubleshooting.
Optimization
Mitigating oxidative degradation of Alanyl-tyrosine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidative degradation of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidative degradation of Alanyl-Tyrosine in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Alanyl-Tyrosine degradation in solution?
The primary cause of degradation for Alanyl-Tyrosine in solution is the oxidation of the tyrosine residue. The phenolic side chain of tyrosine is susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, and the presence of trace metal ions. This can lead to the formation of various oxidation products, including dityrosine (B1219331), which can alter the peptide's structure and function.
Q2: What are the key factors that influence the rate of oxidative degradation?
Several factors can accelerate the oxidative degradation of Alanyl-Tyrosine in solution:
pH: The pH of the solution significantly impacts the rate of tyrosine oxidation. Alkaline conditions (pH > 7) can increase the susceptibility of the tyrosine phenol (B47542) group to oxidation. Conversely, acidic conditions (pH < 5) may reduce the susceptibility to oxidation by protonating the side chains.
Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation. Therefore, storing Alanyl-Tyrosine solutions at elevated temperatures will increase the degradation rate.
Light Exposure: Exposure to light, particularly UV light, can promote the photo-oxidation of the tyrosine residue.
Oxygen: The presence of oxygen is a critical factor in the oxidation process. Solutions exposed to atmospheric oxygen will degrade more rapidly than those where oxygen has been excluded.
Metal Ions: Trace metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts for oxidative reactions, significantly increasing the rate of degradation. These ions can be introduced as impurities from reagents or containers.
Q3: What are the common degradation products of Alanyl-Tyrosine oxidation?
The oxidation of the tyrosine residue in Alanyl-Tyrosine can lead to several degradation products, including:
Dityrosine: Formed by the cross-linking of two tyrosine residues.
3,4-dihydroxyphenylalanine (DOPA): A hydroxylated form of tyrosine.
Other hydroxylated and cross-linked species.
The specific degradation products formed can depend on the specific oxidative conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of Alanyl-Tyrosine solutions.
Problem
Possible Cause(s)
Recommended Solution(s)
Discoloration (e.g., yellowing) of the Alanyl-Tyrosine solution.
Oxidation of the tyrosine residue.
1. Protect from Light: Store the solution in an amber vial or protect it from light. 2. Deoxygenate: Prepare the solution with deoxygenated solvent and purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon). 3. Control pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 5-7). 4. Add Antioxidants: Consider adding a suitable antioxidant (see Q4 in FAQs). 5. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA.
Precipitation or decreased solubility of Alanyl-Tyrosine over time.
Formation of insoluble degradation products (e.g., dityrosine cross-links).
This is often a consequence of advanced degradation. 1. Implement preventative measures: Follow all recommendations to prevent oxidation from the outset. 2. Re-evaluate storage conditions: Ensure the storage temperature is appropriate (refrigerated or frozen). 3. Filter the solution: If the solution is needed for immediate use and precipitation is minimal, it may be possible to filter it through a 0.22 µm filter. However, this does not address the underlying degradation.
Loss of potency or inconsistent experimental results.
Degradation of Alanyl-Tyrosine leading to a lower effective concentration.
1. Verify Solution Integrity: Use an analytical method like HPLC to determine the concentration of intact Alanyl-Tyrosine and the presence of degradation products. 2. Prepare Fresh Solutions: For critical experiments, it is best to use freshly prepared solutions. 3. Optimize Formulation: If long-term storage is necessary, develop a stabilized formulation by controlling pH, deoxygenating, and adding antioxidants and/or chelating agents.
Quantitative Data on Antioxidant Efficacy
While specific data for Alanyl-Tyrosine is limited, the following table summarizes the antioxidant activity of tyrosine-containing dipeptides, which can serve as a reference. The antioxidant capacity is expressed as IC50 (the concentration required to scavenge 50% of the radicals), where a lower value indicates higher antioxidant activity.
Dipeptide
Assay
IC50 (µg/mL)
Reference Compound
IC50 (µg/mL)
Cyclo(L-Tyr-L-Pro)
DPPH
25.3
Ascorbic Acid
4.7
Cyclo(L-Tyr-L-Ala)
DPPH
38.9
Ascorbic Acid
4.7
Cyclo(L-Tyr-Gly)
DPPH
45.2
Ascorbic Acid
4.7
Cyclo(L-Tyr-L-Pro)
ABTS
18.7
Trolox
3.5
Cyclo(L-Tyr-L-Ala)
ABTS
29.4
Trolox
3.5
Cyclo(L-Tyr-Gly)
ABTS
34.1
Trolox
3.5
Note: This data is for cyclic dipeptides containing tyrosine and should be used as a general guide. The efficacy of antioxidants should be empirically tested for Alanyl-Tyrosine solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Alanyl-Tyrosine Solution
This protocol outlines a forced degradation study to identify the degradation pathways of Alanyl-Tyrosine and to develop a stability-indicating analytical method.
Preparation of Stock Solution: Prepare a stock solution of Alanyl-Tyrosine in high-purity water at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC) to determine the percentage of degradation and to identify the degradation products.
Protocol 2: HPLC Method for Analysis of Alanyl-Tyrosine and its Degradation Products
This protocol provides a general starting point for developing an HPLC method.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: Acetonitrile with 0.1% TFA.
Gradient: A linear gradient from 5% B to 50% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm and 275 nm.
Injection Volume: 20 µL.
Method validation should be performed to ensure specificity, linearity, accuracy, and precision.
Visualizations
Caption: Oxidative Degradation Pathway of Alanyl-Tyrosine in Solution.
Caption: Experimental Workflow for a Forced Degradation Study.
Reference Data & Comparative Studies
Validation
Alanyl-Tyrosine Shows Superiority Over Free L-Tyrosine in Enhancing CHO Cell Culture Performance
For researchers, scientists, and drug development professionals seeking to optimize protein production in Chinese Hamster Ovary (CHO) cells, the choice of nutrient supplementation is critical. This guide provides a detai...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals seeking to optimize protein production in Chinese Hamster Ovary (CHO) cells, the choice of nutrient supplementation is critical. This guide provides a detailed comparison of alanyl-tyrosine and free L-tyrosine, highlighting the significant advantages of the dipeptide in improving cell growth, viability, and monoclonal antibody (mAb) production. The superior solubility of alanyl-tyrosine overcomes the primary limitation of free L-tyrosine, leading to more robust and consistent cell culture performance.
The core challenge with using free L-tyrosine in CHO cell culture media is its low solubility at neutral pH, which can lead to precipitation and inconsistent nutrient availability. This limitation can result in tyrosine depletion, causing reduced cell growth, decreased protein productivity, and even the misincorporation of other amino acids into the protein product. Alanyl-tyrosine, a readily soluble dipeptide, provides a reliable and efficient alternative for delivering tyrosine to cells, thereby mitigating the risks associated with free L-tyrosine.
Superior Performance of Alanyl-Tyrosine in Key Culture Metrics
Experimental data consistently demonstrates the benefits of using tyrosine-containing dipeptides like alanyl-tyrosine over free L-tyrosine in fed-batch cultures. These benefits translate to higher viable cell densities, extended culture viability, and increased monoclonal antibody titers.
Risk of tyrosine sequence variants (misincorporation of Phenylalanine or Histidine).[4]
Reduced risk of sequence variants.
Ensures the fidelity of the recombinant protein.
Process Complexity
Requires separate alkaline feed, increasing process complexity and risk of precipitation.[1][5]
Can be integrated into a single, neutral pH feed.[5]
Simplifies feeding strategies and improves process robustness.
Experimental Protocol: Comparing Tyrosine Sources in Fed-Batch CHO Culture
This protocol outlines a typical experimental workflow for comparing the effects of alanyl-tyrosine and free L-tyrosine on CHO cell culture performance.
I. Cell Line and Basal Medium
Cell Line: A recombinant CHO cell line producing a monoclonal antibody.
Basal Medium: A chemically defined CHO cell culture medium, initially lacking tyrosine.
II. Preparation of Feed Solutions
Free L-Tyrosine Stock Solution (Alkaline):
Dissolve L-Tyrosine in cell culture grade water by adjusting the pH to >9.0 with NaOH until fully dissolved.
Sterile-filter the solution.
Alanyl-Tyrosine Stock Solution (Neutral pH):
Dissolve Alanyl-Tyrosine directly in the chemically defined feed medium at the desired concentration.
Adjust the pH to neutral if necessary and sterile-filter.
III. Fed-Batch Culture Setup
Inoculate shake flasks or bioreactors with the CHO cell line at a target seeding density (e.g., 0.5 x 10^6 cells/mL) in the tyrosine-free basal medium.
Establish three experimental groups:
Control Group: Basal medium with a standard, growth-limiting concentration of free L-tyrosine.
Free L-Tyrosine Fed-Batch Group: Fed with the alkaline L-tyrosine stock solution and a main nutrient feed.
Alanyl-Tyrosine Fed-Batch Group: Fed with the feed medium containing alanyl-tyrosine.
Maintain cultures in a controlled environment (e.g., 37°C, 5% CO2, appropriate agitation).
IV. Sampling and Analysis
Collect samples daily to monitor:
Viable Cell Density (VCD) and Viability: Using a cell counter (e.g., Vi-CELL).
Metabolite Concentrations (including Tyrosine): Using a bio-analyzer and High-Performance Liquid Chromatography (HPLC).[1]
mAb Titer: Using Protein A HPLC or ELISA.
The following diagram illustrates the experimental workflow:
Experimental workflow for comparing tyrosine sources.
The Role of Tyrosine in Cellular Signaling
Tyrosine is not only a building block for proteins but also a critical component in cellular signaling pathways that regulate cell growth, proliferation, and metabolism. The mTOR (mechanistic target of rapamycin) pathway is a central hub for these processes, and its activity is sensitive to amino acid availability.
Tyrosine starvation has been shown to inhibit the mTOR signaling pathway.[2] This inhibition leads to a cascade of downstream effects, including the induction of autophagy (a cellular self-degradation process) and a reduction in protein synthesis, ultimately resulting in decreased cell growth and productivity. By ensuring a consistent supply of intracellular tyrosine, alanyl-tyrosine helps to maintain mTOR activity, thereby promoting cell growth and protein production.
The diagram below outlines the simplified signaling pathway:
A Comparative Analysis of Alanyl-tyrosine and Glycyl-tyrosine for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of Alanyl-tyrosine and Glycyl-tyrosine, supported by experimental data. In the realm of scientific researc...
Author: BenchChem Technical Support Team. Date: December 2025
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of Alanyl-tyrosine and Glycyl-tyrosine, supported by experimental data.
In the realm of scientific research and pharmaceutical development, the efficient delivery of amino acids to cells in culture or in vivo is paramount. L-tyrosine, an essential amino acid for protein synthesis and a precursor to key neurotransmitters and hormones, presents a significant challenge due to its poor solubility in aqueous solutions at neutral pH. To overcome this limitation, dipeptide forms of tyrosine, such as Alanyl-tyrosine (Ala-Tyr) and Glycyl-tyrosine (Gly-Tyr), have been developed. These dipeptides exhibit significantly enhanced solubility and stability, making them valuable supplements in cell culture media and parenteral nutrition solutions. This guide provides a comprehensive comparison of Alanyl-tyrosine and Glycyl-tyrosine, summarizing their physicochemical properties, metabolic fate, and performance in experimental settings to aid researchers in selecting the optimal dipeptide for their specific applications.
Executive Summary of Comparative Data
The following tables provide a summary of the key quantitative data comparing Alanyl-tyrosine and Glycyl-tyrosine.
Parameter
Alanyl-tyrosine (Ala-Tyr)
Glycyl-tyrosine (Gly-Tyr)
L-Tyrosine (for reference)
Molecular Formula
C₁₂H₁₆N₂O₄
C₁₁H₁₄N₂O₄
C₉H₁₁NO₃
Molecular Weight
252.27 g/mol
238.24 g/mol
181.19 g/mol
Solubility in Water (neutral pH)
Significantly higher than L-Tyrosine
Up to 50 times higher than L-Tyrosine (<0.5 g/L)[1]
Table 1: Physicochemical and Pharmacokinetic Properties. This table summarizes the fundamental chemical and in vivo characteristics of Alanyl-tyrosine and Glycyl-tyrosine in comparison to L-Tyrosine.
Application
Alanyl-tyrosine (AY)
Glycyl-tyrosine (GY)
Key Findings
CHO Cell Culture
Supplementation showed no major differences in cell productivity compared to GY combinations.[2]
Supplementation showed minimal impact on cellular metabolism.[3]
Both dipeptides serve as effective tyrosine sources without significant differential effects on overall productivity in the studied contexts.[2][3]
Efficiently utilized in rats, supporting growth and nitrogen balance.[5][6]
Both dipeptides are rapidly hydrolyzed in vivo to provide free tyrosine.[7][8]
Table 2: Performance in Key Applications. This table highlights the comparative performance of Alanyl-tyrosine and Glycyl-tyrosine in common research and clinical applications.
Detailed Experimental Protocols
To ensure the reproducibility and transparency of the cited data, this section outlines the methodologies for key experiments.
Determination of Dipeptide Solubility
A standard protocol to determine the solubility of Alanyl-tyrosine and Glycyl-tyrosine involves the following steps:
Preparation of Supersaturated Solutions: Add an excess amount of the dipeptide powder to a known volume of purified water or a specific buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved dipeptide.
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved dipeptide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay like the bicinchoninic acid (BCA) assay after appropriate standard curve generation.
Calculation: Express the solubility in grams per liter (g/L) or moles per liter (mol/L).
In Vivo Dipeptide Stability and Hydrolysis Assay
The stability and hydrolysis rate of Alanyl-tyrosine and Glycyl-tyrosine in vivo can be assessed through the following experimental workflow:
Animal Model: Utilize a suitable animal model, such as rats or mice, equipped with indwelling catheters for blood sampling.
Dipeptide Administration: Administer a bolus intravenous injection of a known concentration of either Alanyl-tyrosine or Glycyl-tyrosine.
Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, and 60 minutes) post-injection.
Sample Processing: Immediately process the blood samples to separate plasma and treat with a protein precipitation agent (e.g., trichloroacetic acid) to stop enzymatic activity.
LC-MS/MS Analysis: Analyze the plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of the intact dipeptide and its constituent amino acids (alanine/glycine (B1666218) and tyrosine) at each time point.
Pharmacokinetic Analysis: Plot the concentration of the intact dipeptide versus time and fit the data to a pharmacokinetic model (e.g., a one-compartment model) to calculate the elimination half-life and clearance rate.
Visualization of Key Processes
The following diagrams illustrate the metabolic fate of Alanyl-tyrosine and Glycyl-tyrosine and a generalized experimental workflow for their comparison in cell culture.
Metabolic fate of Alanyl-tyrosine and Glycyl-tyrosine.
The diagram above illustrates that both Alanyl-tyrosine and Glycyl-tyrosine are taken up by cells via dipeptide transporters. Once inside the cell, they are rapidly hydrolyzed by intracellular peptidases into their constituent amino acids: alanine and tyrosine, or glycine and tyrosine, respectively. The released tyrosine then becomes available for protein synthesis and as a precursor for various metabolic pathways.
Workflow for comparing dipeptides in cell culture.
This workflow outlines a typical experimental design to compare the efficacy of Alanyl-tyrosine and Glycyl-tyrosine as tyrosine sources in a cell culture system, such as Chinese Hamster Ovary (CHO) cells.
Signaling Pathways
Tyrosine is a critical component in cellular signaling, primarily through the action of receptor tyrosine kinases (RTKs). These receptors are activated by the binding of extracellular ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues on their intracellular domains. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, differentiation, survival, and metabolism.
While both Alanyl-tyrosine and Glycyl-tyrosine provide the necessary tyrosine for these processes, there is currently no direct experimental evidence to suggest that they differentially modulate specific RTK signaling pathways. The rapid intracellular hydrolysis of both dipeptides likely results in a common pool of free tyrosine that is utilized by the cell. Therefore, any differential effects on signaling would likely be subtle and potentially related to the kinetics of their transport and hydrolysis, which appear to be very similar.
This diagram illustrates the general mechanism of RTK signaling. Alanyl-tyrosine and Glycyl-tyrosine contribute to the intracellular tyrosine pool required for the synthesis of these receptors and do not directly participate in the signaling cascade itself.
Conclusion
Both Alanyl-tyrosine and Glycyl-tyrosine are highly effective and superior alternatives to free L-tyrosine for supplementing cell culture media and parenteral nutrition solutions, primarily due to their enhanced solubility and stability. The available experimental data suggests that their performance in terms of supporting cell growth, productivity, and their in vivo bioavailability are largely comparable. While minor differences in clearance rates have been observed, their rapid hydrolysis and similar elimination half-lives indicate that for most applications, they can be used interchangeably. The choice between Alanyl-tyrosine and Glycyl-tyrosine may, therefore, depend on other factors such as cost, availability, and specific formulation requirements. Further research focusing on a direct and detailed comparison of their stability under various physicochemical conditions and their potential subtle effects on cellular metabolism and signaling pathways would be beneficial for fine-tuning specific applications.
A Comparative Guide: Alanyl-Tyrosine vs. Phosphotyrosine as Tyrosine Sources in Biopharmaceutical Research and Development
For researchers, scientists, and drug development professionals, maintaining optimal cell culture conditions is paramount for robust and reproducible results. A critical component of cell culture media is L-tyrosine, an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, maintaining optimal cell culture conditions is paramount for robust and reproducible results. A critical component of cell culture media is L-tyrosine, an essential amino acid for protein synthesis. However, its low solubility at neutral pH presents a significant challenge in developing highly concentrated, pH-neutral feed strategies for high-density cell cultures. This guide provides an objective comparison of two widely used, highly soluble tyrosine derivatives: L-alanyl-L-tyrosine and O-phospho-L-tyrosine.
This document will delve into the physicochemical properties, mechanisms of action, and performance of these two alternatives, supported by experimental data. Detailed protocols for their use and analysis are also provided to aid in practical application.
Physicochemical Properties: A Head-to-Head Comparison
Both alanyl-tyrosine and phosphotyrosine offer a significant advantage over L-tyrosine in terms of solubility at neutral pH, a critical factor for formulating concentrated feed media. This increased solubility allows for the preparation of single, pH-neutral feeds, simplifying fed-batch processes and reducing the risk of pH fluctuations in the bioreactor.[1][2]
No degradation or precipitation observed after 6 months[2][5]
Mechanism of Tyrosine Delivery
The two derivatives employ distinct biological pathways to release free L-tyrosine for cellular uptake and protein synthesis.
L-Alanyl-L-Tyrosine: This dipeptide is transported into the cell via peptide transporters. Once inside the cytoplasm, it is rapidly hydrolyzed by intracellular peptidases to release L-alanine and L-tyrosine.[8] This intracellular release mechanism ensures a direct supply of tyrosine to the metabolic machinery. Studies in CHO cells have confirmed that alanyl-tyrosine is taken up and cleaved intracellularly.[8]
O-Phospho-L-Tyrosine: In contrast, phosphotyrosine is cleaved extracellularly. Phosphatases, enzymes that are naturally released by cells into the culture supernatant, hydrolyze the phosphate (B84403) group from phosphotyrosine.[4] This process yields free L-tyrosine and phosphate in the culture medium, which are then available for uptake by the cells through their respective amino acid transporters.[4] Mechanistic studies have shown that no intact phosphotyrosine is detected intracellularly.[4]
Figure 1: Mechanisms of Tyrosine Delivery
Performance in Cell Culture
Both alanyl-tyrosine and phosphotyrosine have been successfully used to support high-density fed-batch cultures of Chinese Hamster Ovary (CHO) cells for the production of monoclonal antibodies (mAbs).
Alanyl-Tyrosine: Supplementation with tyrosine-containing dipeptides has been shown to enhance culture viability and product titer.[9] Moreover, dipeptide-supplemented cultures often exhibit improved metabolic profiles, including lower production of lactate (B86563) and ammonium.[9] Studies have demonstrated that various tyrosine-containing dipeptides, including alanyl-tyrosine, are effectively utilized by CHO cells.[8][10] However, the specific impact on cell metabolism can vary depending on the partner amino acid in the dipeptide.[10]
Phosphotyrosine: The use of phosphotyrosine disodium salt in chemically defined, neutral pH feeds has been shown to be an effective strategy.[1][6] This approach simplifies fed-batch processes by eliminating the need for a separate alkaline feed for tyrosine.[1] Studies have demonstrated that the release of free tyrosine from phosphotyrosine can sustain cell growth and productivity.[4] The kinetics of tyrosine release are dependent on the activity of phosphatases released by the specific cell line, which may offer a mechanism for controlled release.[5]
While direct comparative studies are limited, both derivatives effectively address the solubility issue of tyrosine. The choice between them may depend on factors such as cost, the specific metabolic characteristics of the cell line, and the desired kinetics of tyrosine release.
Experimental Protocols
Preparation of Concentrated Stock Solutions
Objective: To prepare sterile, concentrated stock solutions of L-alanyl-L-tyrosine and O-phospho-L-tyrosine for addition to cell culture media.
O-Phospho-L-Tyrosine disodium salt (e.g., Sigma-Aldrich, Cat# P5397)
Cell culture grade water (WFI quality)
Sterile conical tubes (50 mL)
0.22 µm sterile filters
Protocol:
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the tyrosine derivative powder.
To prepare a 200 mM stock of L-alanyl-L-tyrosine, dissolve 5.05 g in 100 mL of cell culture grade water.
To prepare a 200 mM stock of O-phospho-L-tyrosine disodium salt, dissolve 6.10 g in 100 mL of cell culture grade water.
Gently mix until the powder is completely dissolved. The solubility of these derivatives at neutral pH is high, so heating is generally not required.
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
Aliquot and store at -20°C for long-term use.
Supplementation of Fed-Batch Cultures
Objective: To supplement a CHO cell fed-batch culture with a tyrosine derivative to maintain a target tyrosine concentration.
Protocol:
On the day of feeding, thaw an aliquot of the concentrated stock solution.
Calculate the volume of stock solution needed to reach the desired final concentration in the bioreactor. The target concentration should be determined empirically for each cell line and process, but a common goal is to maintain tyrosine levels above a minimum threshold (e.g., 1 mM) to prevent depletion.[5][11]
Add the calculated volume of the sterile stock solution aseptically to the bioreactor.
It is recommended to monitor the tyrosine concentration in the spent medium throughout the fed-batch process to adjust the feeding strategy as needed.[5]
Figure 2: Experimental Workflow for Supplementation
Relevance to Cellular Signaling
Tyrosine phosphorylation is a cornerstone of cellular signal transduction, regulating processes such as cell growth, proliferation, differentiation, and survival. This post-translational modification is catalyzed by protein tyrosine kinases (PTKs), which transfer a phosphate group from ATP to a tyrosine residue on a substrate protein.
The use of phosphotyrosine as a nutrient source is generally considered not to interfere with these signaling pathways, as it is dephosphorylated extracellularly.[4] The resulting free tyrosine is then transported into the cell and enters the general amino acid pool.
Both L-alanyl-L-tyrosine and O-phospho-L-tyrosine are highly effective solutions to the challenge of L-tyrosine's poor solubility in cell culture media. They enable the formulation of concentrated, pH-neutral feeds, thereby simplifying fed-batch processes and enhancing process robustness.
L-Alanyl-L-Tyrosine offers the advantage of direct intracellular delivery of tyrosine following uptake and hydrolysis.
O-Phospho-L-Tyrosine provides a highly stable and soluble source that relies on extracellular enzymatic conversion, potentially offering a more controlled release of free tyrosine.
The optimal choice between these two derivatives will depend on the specific requirements of the cell line, the process, and economic considerations. It is recommended that both be evaluated during process development to determine the most suitable option for achieving maximal cell growth, productivity, and product quality.
Enhancing Protein Production: A Comparative Guide to Alanyl-tyrosine Efficacy
For researchers, scientists, and drug development professionals seeking to optimize protein production in mammalian cell cultures, the stable and efficient delivery of key amino acids is paramount. Tyrosine, an essential...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals seeking to optimize protein production in mammalian cell cultures, the stable and efficient delivery of key amino acids is paramount. Tyrosine, an essential component for protein synthesis, presents a significant challenge due to its low solubility in neutral pH cell culture media. This guide provides an objective comparison of Alanyl-L-tyrosine as a solution to this challenge, supported by experimental data, detailed protocols, and visualizations of the underlying biological processes.
L-Alanyl-L-tyrosine is a dipeptide that offers a highly soluble and stable alternative to free L-tyrosine for use in cell culture media.[1] This enhanced solubility ensures a consistent and readily available supply of tyrosine to cells, which is crucial for robust cell growth and high-yield protein production.[1]
Performance Comparison: Alanyl-tyrosine vs. Standard Media
Experimental data from studies on Chinese Hamster Ovary (CHO) cells, a common platform for monoclonal antibody (mAb) production, demonstrates the positive impact of Alanyl-tyrosine supplementation. In a comparative study, CHO cell cultures supplemented with Alanyl-tyrosine (AY) exhibited notable improvements in key performance indicators compared to control cultures without dipeptide supplementation.
Performance Metric
Control (No Dipeptide)
Alanyl-tyrosine (AY) Supplemented
Maximum Viable Cell Density (VCD)
Baseline
Increased
Maximal mAb Production Rate
Baseline
Increased
Culture Condition
Batch
Batch
Table 1: Comparison of key performance metrics in CHO cell cultures with and without Alanyl-tyrosine supplementation. Data is derived from a batch culture experiment.
The Mechanism of Action: Uptake and Intracellular Utilization
The efficacy of Alanyl-tyrosine lies in its efficient uptake and subsequent intracellular processing by the cells. The dipeptide is transported into the cell where it is hydrolyzed by intracellular peptidases, releasing free L-alanine and L-tyrosine. This free tyrosine then becomes available for protein synthesis.[2]
Dipeptide uptake and intracellular hydrolysis pathway.
Experimental Protocols
To validate the efficacy of Alanyl-tyrosine in your own research, the following experimental protocols provide a detailed methodology for a comparative study in CHO cells.
Objective:
To compare the effect of Alanyl-tyrosine supplementation on CHO cell growth, viability, and monoclonal antibody (mAb) production against a control group using a batch culture system.
Materials:
IgG1-producing CHO cell line (e.g., CHO DP12#1934)
Chemically defined basal medium (e.g., TC42)
L-glutamine
Methotrexate (MTX)
L-Alanyl-L-tyrosine
Shake flasks (125 mL)
Incubator with CO2 and humidity control
Cell counter (e.g., Cedex)
Assay for mAb titer determination (e.g., ELISA or HPLC-based method)
Sterile consumables (pipettes, tubes, etc.)
Experimental Workflow:
Experimental workflow for comparing Alanyl-tyrosine efficacy.
Detailed Procedure:
Pre-culture: Grow the IgG1-producing CHO cell line in the chosen basal medium supplemented with L-glutamine and MTX to a sufficient density for inoculation.
Inoculation: Inoculate 125 mL shake flasks containing 40 mL of the main culture medium at a density of 0.4 x 10^6 viable cells/mL.
Experimental Groups:
Control Group: Use the basal medium without any dipeptide supplementation.
Alanyl-tyrosine (AY) Group: Supplement the basal medium with L-Alanyl-L-tyrosine to a final concentration of 4-6 mM.
Incubation: Incubate the shake flasks at 36.5°C with 8% CO2 and shaking at 140 rpm for 8-10 days.
Sampling: Take daily samples from each flask for analysis.
Cell Density and Viability Measurement: Determine the viable cell density (VCD) and percentage of viability using a cell counter and a suitable method like trypan blue exclusion.
Monoclonal Antibody Titer Measurement: Quantify the concentration of the produced mAb in the cell culture supernatant using a validated assay such as ELISA or HPLC with Protein A affinity chromatography.
Data Analysis: Plot the VCD, viability, and mAb titer over the cultivation period for both the control and the AY-supplemented groups. Calculate and compare the maximum VCD and maximal mAb production rates.
Conclusion
The use of L-Alanyl-L-tyrosine presents a clear advantage for researchers and professionals in biopharmaceutical development aiming to enhance protein production. Its superior solubility and stability compared to free L-tyrosine ensure a consistent nutrient supply, leading to improved cell growth and increased monoclonal antibody production rates in CHO cell cultures. The provided experimental framework allows for the direct validation of these benefits within specific laboratory settings, paving the way for more robust and productive cell culture processes.
Metabolic Impact of Alanyl-Tyrosine Compared to Other Dipeptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the metabolic impact of Alanyl-L-tyrosine (Ala-Tyr) with other dipeptides, supported by available experimenta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic impact of Alanyl-L-tyrosine (Ala-Tyr) with other dipeptides, supported by available experimental data. The focus is on providing a clear, data-driven overview for researchers and professionals in drug development and nutritional science.
Introduction
Dipeptides, particularly those containing conditionally essential amino acids like tyrosine, are of significant interest in clinical nutrition and biotechnology. L-tyrosine has low solubility, limiting its use in parenteral nutrition solutions. Dipeptides such as Alanyl-L-tyrosine (Ala-Tyr) and Glycyl-L-tyrosine (Gly-Tyr) offer enhanced solubility and are rapidly hydrolyzed in the body to provide free amino acids.[1][2][3] This guide delves into the comparative metabolic effects of Ala-Tyr and other dipeptides, focusing on their roles in parenteral nutrition, cellular energy metabolism, and overall metabolic regulation.
I. Comparison of Pharmacokinetic Properties
The immediate metabolic impact of intravenously administered dipeptides is largely determined by their plasma clearance and hydrolysis rates.
Table 1: Pharmacokinetic Parameters of Tyrosine-Containing Dipeptides in Humans
As shown in Table 1, both Ala-Tyr and Gly-Tyr are rapidly cleared from the plasma in healthy human subjects, with very similar elimination half-lives. This rapid clearance is attributed to efficient hydrolysis by peptidases, leading to the prompt release of their constituent amino acids.
II. Impact on Cellular Energy Metabolism
Recent studies in cellular models have begun to elucidate the differential effects of various dipeptides on cellular energy status. A study on Chinese Hamster Ovary (CHO) cells, a common model in biopharmaceutical production, compared the metabolic impact of Glycyl-L-tyrosine (Gly-Tyr), L-tyrosyl-L-valine (Tyr-Val), and L-prolyl-L-tyrosine (Pro-Tyr).
Table 2: Comparative Effect of Tyrosine-Containing Dipeptides on ATP Formation in CHO Cells
This study highlights that the metabolic effect of a dipeptide can be significantly influenced by its amino acid composition, with Pro-Tyr demonstrating a unique ability to boost cellular energy production in this specific cell line.
III. Role in Parenteral Nutrition and Whole-Body Metabolism
In the context of parenteral nutrition, the primary role of tyrosine-containing dipeptides is to serve as a soluble source of tyrosine. Several studies have compared their efficacy in supporting nitrogen balance and growth.
Table 3: Comparison of Alanyl-L-tyrosine and Glycyl-L-tyrosine in Animal Models of Parenteral Nutrition
Dipeptide
Animal Model
Key Metabolic Outcomes
Reference
Alanyl-L-tyrosine
Rats
Well utilized as a tyrosine source, with infused radioactivity recovered in CO2 and tissue protein. Minimal urinary loss.[1][2]
Efficiently utilized, supporting normal growth and nitrogen retention in phenylalanine-deficient rats.[5] No differences in weight gain or nitrogen balance compared to N-acetyl-L-tyrosine when replacing phenylalanine.[3]
These studies indicate that both Ala-Tyr and Gly-Tyr are effective sources of tyrosine in parenteral nutrition, supporting key metabolic functions like protein synthesis and nitrogen balance. In contrast, N-acetyl-L-tyrosine appears to be a less efficient precursor.
Experimental Protocols
Determination of Dipeptide Plasma Clearance
Objective: To determine the rate at which a dipeptide is cleared from the bloodstream.
Methodology:
A known concentration of the dipeptide is administered as an intravenous bolus to the subject.
Blood samples are collected at timed intervals (e.g., 1, 2, 3, 5, 10, 15, 20, 30, 45, and 60 minutes post-injection).
Plasma is separated from the blood samples by centrifugation.
The concentration of the intact dipeptide in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[7][8]
The plasma concentration-time data is then used to calculate pharmacokinetic parameters, including the elimination half-life, using appropriate modeling software.
Assessment of Nitrogen Balance
Objective: To evaluate the net change in total body protein by measuring the difference between nitrogen intake and nitrogen excretion.
Methodology:
Patients receive a precisely controlled diet or parenteral nutrition regimen with a known nitrogen content for a defined period (typically 3-7 days).
All urine and feces are collected over a 24-hour period.
The total nitrogen content in the collected urine and feces is measured using methods such as the Kjeldahl method or combustion analysis.
Nitrogen balance is calculated using the following formula:
Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - (Urinary Nitrogen ( g/day ) + Fecal Nitrogen ( g/day ) + Insensible Losses ( g/day ))
Insensible nitrogen losses (from skin, sweat, etc.) are typically estimated to be around 2-4 g/day in adults.[9][10][11]
Measurement of ATP Levels in Cell Culture
Objective: To quantify the intracellular adenosine (B11128) triphosphate (ATP) concentration as an indicator of cellular energy status.
Methodology:
Cells (e.g., CHO cells) are cultured under specific conditions and treated with the dipeptides of interest or a control medium.
At desired time points, cells are harvested, and intracellular metabolites are extracted, typically using a cold solvent extraction method (e.g., with methanol (B129727) or ethanol) to quench metabolic activity.
The cell extract is then analyzed to quantify ATP levels. A common method is the luciferin-luciferase bioluminescence assay, where the light produced is directly proportional to the ATP concentration.
ATP concentrations are typically normalized to the cell number or total protein content to allow for comparison between different experimental groups.[12]
Signaling Pathways
The metabolic effects of dipeptides are initiated by their transport into the cell and subsequent hydrolysis into constituent amino acids. These amino acids can then influence key metabolic signaling pathways. The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability.
Dipeptide uptake, hydrolysis, and downstream signaling.
Workflow for comparing the metabolic impact of dipeptides.
Conclusion and Future Directions
The available evidence indicates that Alanyl-L-tyrosine is a highly effective and rapidly utilized source of tyrosine, comparable to Glycyl-L-tyrosine in its immediate pharmacokinetic profile and its ability to support nitrogen balance in parenteral nutrition. However, emerging research, particularly from in vitro studies, suggests that the metabolic impact of dipeptides extends beyond simple amino acid delivery. The finding that L-prolyl-L-tyrosine can significantly enhance cellular ATP production highlights the potential for designing dipeptides with specific metabolic-modulating properties.
Further research is warranted to directly compare the effects of Alanyl-L-tyrosine with a broader range of dipeptides on whole-body energy expenditure, glucose and lipid metabolism, and tissue-specific protein synthesis. Such studies will be crucial for the development of next-generation nutritional therapies and bioprocess media formulations tailored to specific metabolic needs.
A Researcher's Guide to Selecting an Alanyl-Tyrosine Supplier: A Comparative Performance Framework
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is a critical determinant of experimental success. Alanyl-tyrosine, a dipeptide of alanine (B10760859) and tyrosi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is a critical determinant of experimental success. Alanyl-tyrosine, a dipeptide of alanine (B10760859) and tyrosine, is widely utilized in cell culture media and parenteral nutrition solutions due to its enhanced solubility and stability compared to free tyrosine.[1][2] The performance of Alanyl-tyrosine can, however, vary between suppliers. This guide provides a framework for comparing the performance of Alanyl-tyrosine from different commercial sources, offering detailed experimental protocols and data presentation templates to aid in making an informed decision.
Reputable Suppliers of Alanyl-Tyrosine
Several chemical and biotechnology companies supply Alanyl-tyrosine for research and pharmaceutical applications. While a comprehensive list is beyond the scope of this guide, some of the prominent suppliers in the market include:
Baishixing
Chem-Impex
Evonik
Lab Pro Inc.
Sigma-Aldrich
TCI America
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes the key performance indicators for Alanyl-tyrosine. Researchers can use this template to record their own experimental findings when evaluating different suppliers.
Performance Indicator
Supplier A
Supplier B
Supplier C
Test Method
Purity (%)
>99.5
>99.0
>99.8
High-Performance Liquid Chromatography (HPLC)
Solubility in Water (g/L)
25
22
28
Saturated Solution Method
Stability (t½ in PBS at 37°C, days)
14
12
15
HPLC-based Degradation Kinetics
Biological Activity (Relative Cell Growth, %)
100 ± 5
95 ± 7
105 ± 4
Cell Proliferation Assay
Experimental Protocols
Detailed methodologies for assessing the key performance indicators are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the determination of Alanyl-tyrosine purity using reverse-phase HPLC.
Prepare a stock solution of each Alanyl-tyrosine sample in HPLC-grade water at a concentration of 1 mg/mL.
Prepare the mobile phases:
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Set up the HPLC system with a C18 column and a UV detector set to 220 nm.
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
Inject 10 µL of each sample.
The purity is calculated by dividing the peak area of Alanyl-tyrosine by the total peak area of all components in the chromatogram.
Solubility Assessment
This protocol describes a method to determine the solubility of Alanyl-tyrosine in water.
a. Materials:
Alanyl-tyrosine samples
Distilled water
Stir plate and stir bars
Analytical balance
Centrifuge
b. Method:
Add an excess amount of Alanyl-tyrosine to a known volume of distilled water (e.g., 10 mL) in a beaker with a stir bar.
Stir the solution vigorously at room temperature for 24 hours to ensure saturation.
Centrifuge the saturated solution to pellet any undissolved solid.
Carefully remove a known volume of the supernatant and evaporate the solvent to dryness.
Weigh the remaining solid to determine the concentration of the saturated solution, which represents the solubility.
Stability Analysis
This protocol evaluates the stability of Alanyl-tyrosine in a phosphate-buffered saline (PBS) solution over time. The peptide bond in Alanyl-tyrosine can be susceptible to hydrolysis.[3]
a. Materials:
Alanyl-tyrosine samples
Phosphate-Buffered Saline (PBS), pH 7.4
Incubator at 37°C
HPLC system (as described in the purity protocol)
b. Method:
Prepare a 1 mg/mL solution of each Alanyl-tyrosine sample in PBS.
Incubate the solutions at 37°C.
At various time points (e.g., 0, 1, 3, 7, 14 days), take an aliquot of each solution.
Analyze the aliquots by HPLC using the purity determination method.
The degradation of Alanyl-tyrosine is monitored by the decrease in its peak area over time. The half-life (t½) can be calculated from the degradation kinetics.
Biological Activity Assay
This protocol assesses the ability of Alanyl-tyrosine from different suppliers to support cell growth in a tyrosine-deficient medium.
a. Materials:
A cell line that requires tyrosine for growth (e.g., CHO cells)
Tyrosine-free cell culture medium
Alanyl-tyrosine samples
Cell proliferation reagent (e.g., MTT, WST-1)
96-well cell culture plates
Plate reader
b. Method:
Seed the cells in a 96-well plate at a suitable density in a complete medium and allow them to attach overnight.
Wash the cells with PBS and replace the medium with a tyrosine-free medium supplemented with equimolar concentrations of Alanyl-tyrosine from different suppliers. Include a positive control with free tyrosine and a negative control with no tyrosine source.
Incubate the cells for 48-72 hours.
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
Measure the absorbance or fluorescence using a plate reader.
The relative cell growth is calculated as a percentage relative to the positive control.
Visualizing Experimental Workflow and Biological Context
To aid in understanding the experimental process and the biological relevance of Alanyl-tyrosine, the following diagrams are provided.
Caption: Experimental workflow for comparing Alanyl-tyrosine suppliers.
Caption: Role of Alanyl-tyrosine in cellular signaling pathways.
A Comparative Guide to Analytical Methods for Validating Alanyl-tyrosine Concentration
For researchers, scientists, and drug development professionals, the accurate quantification of Alanyl-tyrosine is critical for quality control, stability studies, and pharmacokinetic assessments. This guide provides a c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of Alanyl-tyrosine is critical for quality control, stability studies, and pharmacokinetic assessments. This guide provides a comprehensive comparison of key analytical methods for validating Alanyl-tyrosine concentration, offering an objective look at their performance based on available experimental data. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of HPLC, UPLC-MS/MS, and Capillary Electrophoresis for the analysis of Alanyl-tyrosine and similar dipeptides or amino acids.
Parameter
High-Performance Liquid Chromatography (HPLC)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Capillary Electrophoresis (CE)
Amino Acid Analyzer
Principle
Separation based on polarity using a stationary phase and a mobile phase, with UV detection.
Separation by chromatography followed by mass analysis based on mass-to-charge ratio.
Separation based on the electrophoretic mobility of analytes in an electric field.
Ion-exchange chromatography with post-column derivatization (e.g., ninhydrin) and photometric detection.
Method-dependent, typically in the low ng/mL range.
Typically in the low nanomole to picomole range.
Key Advantages
Robust, widely available, cost-effective.
High sensitivity, high selectivity, suitable for complex matrices.
High separation efficiency, low sample and reagent consumption.
High precision and accuracy for amino acid and peptide quantification.[5]
Key Limitations
Lower sensitivity compared to MS methods, potential for co-elution.
Higher instrument cost and complexity.
Sensitive to matrix effects, can have lower concentration sensitivity.
Longer analysis times, dedicated instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for the analysis of Alanyl-tyrosine and related compounds using HPLC, UPLC-MS/MS, and Capillary Electrophoresis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for the quantification of peptides.
Sample Preparation:
Accurately weigh and dissolve the Alanyl-tyrosine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Vortex the solution to ensure it is completely dissolved.
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength of 220 nm or 280 nm.
Injection Volume: 10-20 µL.
Data Analysis:
Quantification is typically performed using an external standard calibration curve. The peak area of Alanyl-tyrosine is plotted against the corresponding concentration to establish linearity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing low concentrations of Alanyl-tyrosine, especially in complex biological matrices.[4]
Sample Preparation and Derivatization:
For biological samples, perform protein precipitation using a suitable organic solvent (e.g., methanol).
To enhance sensitivity and chromatographic retention, derivatize the sample with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), also known as AccQ-Tag™.[4]
The derivatization is typically carried out in a borate (B1201080) buffer at an alkaline pH.
Alanyl-Tyrosine: A Superior Alternative for Enhancing Product Quality Attributes in Biopharmaceutical Formulations
For researchers, scientists, and drug development professionals, ensuring the stability, solubility, and overall quality of biopharmaceutical products is paramount. The choice of excipients and media components plays a c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the stability, solubility, and overall quality of biopharmaceutical products is paramount. The choice of excipients and media components plays a critical role in achieving these objectives. This guide provides a comprehensive comparison of Alanyl-Tyrosine and L-Tyrosine, highlighting the superior performance of Alanyl-Tyrosine in enhancing key product quality attributes, supported by experimental data and detailed methodologies.
Alanyl-Tyrosine, a dipeptide of L-Alanine and L-Tyrosine, has emerged as a highly effective alternative to the free amino acid L-Tyrosine in a variety of biopharmaceutical applications, including cell culture media and parenteral nutrition solutions. Its primary advantages lie in its enhanced solubility and stability, which directly translate to improved product quality and manufacturing efficiency.
Enhanced Solubility and Stability: A Clear Advantage
One of the main limitations of L-Tyrosine is its poor solubility in aqueous solutions at physiological pH, which can lead to precipitation and inconsistencies in formulations. Alanyl-Tyrosine overcomes this challenge by offering significantly higher solubility. This improved solubility ensures a more consistent supply of tyrosine, which is crucial for cell growth and protein production in cell culture, as well as for providing essential nutrients in parenteral formulations.
Parameter
Alanyl-Tyrosine
L-Tyrosine
Reference
Solubility in Water (pH 7.0)
Significantly Higher
0.45 mg/mL
Formulation Consistency
High
Prone to Precipitation
Chemical Stability
High
Susceptible to Oxidation
This enhanced solubility of Alanyl-Tyrosine is particularly beneficial in the development of highly concentrated liquid formulations, where maintaining the stability and homogeneity of all components is critical.
Impact on Protein Aggregation and Stability
Protein aggregation is a major concern in the manufacturing and storage of biotherapeutics, as it can lead to loss of efficacy and potential immunogenicity. The choice of amino acid supplementation can influence protein stability and the propensity for aggregation.
Studies have shown that L-Tyrosine can play a role in preventing the aggregation of certain therapeutic proteins. While direct comparative data on the anti-aggregation properties of Alanyl-Tyrosine is an area of ongoing research, its ability to provide a steady and soluble source of tyrosine without the risk of precipitation is indirectly beneficial for maintaining a stable formulation environment. A stable and consistent environment is known to be crucial for preventing protein aggregation.
To assess protein stability and aggregation, two key analytical techniques are widely employed: Differential Scanning Calorimetry (DSC) and Size- Exclusion High-Performance Liquid Chromatography (SE-HPLC).
Experimental Protocols:
1. Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis:
Differential Scanning Calorimetry is a powerful technique used to characterize the thermal stability of proteins. It measures the heat difference between a sample and a reference as a function of temperature. The temperature at which the protein unfolds (the melting temperature, Tm) is a key indicator of its stability.
Methodology:
Sample Preparation: Prepare protein solutions at a concentration of 1 mg/mL in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a matching buffer solution to serve as the reference.
Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate to 1°C/minute and the temperature range from 20°C to 100°C.
Data Acquisition: Load the sample and reference solutions into the respective cells of the calorimeter. Initiate the temperature scan.
Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The apex of this peak represents the melting temperature (Tm). A higher Tm indicates greater thermal stability.
2. Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Aggregation Analysis:
SE-HPLC is the gold standard for separating and quantifying protein monomers, aggregates, and fragments based on their hydrodynamic radius.
Methodology:
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
Column: Use a size-exclusion column suitable for the molecular weight range of the protein of interest.
Sample Preparation: Dilute the protein sample to a concentration of 1 mg/mL in the mobile phase.
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the UV detection wavelength to 280 nm.
Data Analysis: The resulting chromatogram will show distinct peaks for the monomer, aggregates (eluting earlier), and fragments (eluting later). The area under each peak is proportional to the concentration of that species, allowing for the quantification of the percentage of aggregates.
Cellular Uptake and Metabolism of Alanyl-Tyrosine
The efficient utilization of Alanyl-Tyrosine by cells is a key aspect of its effectiveness. The dipeptide is actively transported into the cell via peptide transporters. Once inside the cell, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-Alanine and L-Tyrosine. The released L-Tyrosine then becomes available for protein synthesis and other metabolic pathways.
Caption: Cellular uptake and metabolism of Alanyl-Tyrosine.
Conclusion
Validation
A Head-to-Head Comparison of Tyrosine-Containing Dipeptides in Fed-Batch Cultures for Enhanced Biopharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals The production of biopharmaceuticals, particularly monoclonal antibodies (mAbs), relies heavily on optimized cell culture processes. Fed-batch culture is a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The production of biopharmaceuticals, particularly monoclonal antibodies (mAbs), relies heavily on optimized cell culture processes. Fed-batch culture is a dominant strategy, but the low solubility of critical amino acids like L-tyrosine at neutral pH presents a significant challenge for developing concentrated feed media. To overcome this limitation, tyrosine-containing dipeptides have emerged as a highly effective alternative, offering superior solubility and stability. This guide provides an objective, data-driven comparison of commonly used tyrosine-containing dipeptides to aid in the selection of optimal supplements for enhancing cell growth, viability, and protein production in fed-batch systems.
Performance Comparison of Tyrosine-Containing Dipeptides
The choice of dipeptide can significantly impact cellular metabolism and productivity. This section summarizes the performance of several key tyrosine-containing dipeptides—Glycyl-L-tyrosine (GY), L-prolyl-L-tyrosine (PY), L-tyrosyl-L-valine (YV), and Alanyl-L-tyrosine (AY)—based on published experimental data.
A study comparing GY, PY, and YV in a fed-batch process for IgG1 production in Chinese Hamster Ovary (CHO) cells revealed distinct metabolic and phenotypic responses. While GY and YV showed minimal differences compared to reference cultures, PY supplementation led to a significant increase in tyrosine uptake and subsequent catabolic activity.[1] This enhanced metabolic activity with PY resulted in approximately four times higher ATP formation.[1][2] However, this came at the cost of a notable reduction in viable cell density (VCD).[1]
In contrast, other studies have demonstrated the broad benefits of using tyrosine-containing dipeptides, including enhanced culture viability and titer.[3][4] Supplementation with these dipeptides has also been shown to lead to improved metabolic profiles, characterized by lower lactate (B86563) and ammonium (B1175870) production.[3][4]
Below is a summary of the key performance indicators from a comparative study.[1]
Dipeptide
Peak Viable Cell Density (VCD) (10⁶ cells/mL)
Viability (%) at Peak VCD
Final mAb Titer (relative to reference)
Key Metabolic Observation
Glycyl-L-tyrosine (GY)
~13
>90%
Similar to reference
Minimal metabolic changes compared to reference
L-prolyl-L-tyrosine (PY)
~9
>90%
Not specified, but VCD was lower
Significantly amplified tyrosine uptake and ATP formation
The following provides a generalized methodology for the evaluation of tyrosine-containing dipeptides in a fed-batch cell culture system, based on protocols described in the cited literature.[1][5]
1. Cell Line and Culture Maintenance:
Cell Line: A recombinant Chinese Hamster Ovary (CHO) cell line expressing a monoclonal antibody (e.g., CHO BIBH1 or CHO-S).[1][5]
Basal Medium: A chemically defined cell culture medium, devoid of L-tyrosine for the experimental conditions.
Culture Conditions: Cells are maintained in suspension culture in shake flasks or bioreactors at 37°C, 5% CO₂, and >80% humidity with appropriate agitation.[5]
2. Fed-Batch Culture Setup:
Inoculum: Seed the bioreactors or shake flasks at a starting viable cell density of approximately 0.2 x 10⁶ cells/mL.[5]
Feed Medium: A concentrated, pH-neutral feed medium is prepared. The tyrosine source (L-tyrosine or a dipeptide) is added to this feed.
Dipeptide Supplementation:
An initial concentration of the tyrosine-containing dipeptide (e.g., 0.5 mM) is added to the culture medium at the start of the fed-batch process.[1]
Daily or regular additions of a concentrated dipeptide stock solution (e.g., 0.05 mmol) are performed throughout the cultivation period (e.g., from 48 to 120 hours).[1]
The reference or control group receives an equivalent volume of sterile water or a feed containing the standard L-tyrosine supplementation strategy (e.g., a separate alkaline feed).[1][5]
3. Sampling and Analytics:
Cell Density and Viability: Monitored daily using an automated cell counter (e.g., Beckman Coulter Vi-CELL).[5]
Metabolite Analysis: Glucose and lactate concentrations in the culture supernatant are measured using a biochemical analyzer.
Amino Acid Analysis: The concentration of amino acids, including the supplemented dipeptides and L-tyrosine, in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC).[5][6]
Product Titer: The concentration of the monoclonal antibody in the supernatant is determined using methods such as Protein A HPLC or turbidometric analysis.[5]
Visualizing the Process and Pathways
To better understand the experimental approach and the underlying metabolic implications, the following diagrams illustrate the workflow and the general metabolic fate of tyrosine.
Caption: A flowchart of the experimental process for comparing tyrosine-containing dipeptides.
Caption: The metabolic fate of tyrosine dipeptides after cellular uptake.
Conclusion
The use of tyrosine-containing dipeptides is a proven strategy to overcome the solubility limitations of L-tyrosine in neutral pH fed-batch culture media. The choice of the specific dipeptide can have a significant impact on cell metabolism and productivity. While dipeptides like Glycyl-L-tyrosine and L-tyrosyl-L-valine may serve as straightforward replacements for L-tyrosine with minimal metabolic disruption, others like L-prolyl-L-tyrosine can markedly alter cellular energetics, leading to higher ATP production. This effect, however, may be coupled with a reduction in cell growth.[1] Therefore, the selection of a tyrosine dipeptide should be based on the specific goals of the cell culture process, whether it is maximizing viable cell density, enhancing specific productivity, or modulating cellular metabolism. Further process optimization will be necessary to fully harness the benefits of these advanced nutrient sources.
A Comparative Guide to Establishing Equivalence of Alanyl-Tyrosine Biosimilar Sources
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for establishing the equivalence of different sources of Alanyl-Tyrosine, a dipeptide crucial in specialized c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing the equivalence of different sources of Alanyl-Tyrosine, a dipeptide crucial in specialized clinical nutrition and cell culture applications. While Alanyl-Tyrosine is a synthetic peptide and more accurately classified as a "generic" rather than a "biosimilar," the principles of demonstrating equivalence are rooted in the same rigorous scientific comparison.[1] This document outlines the necessary physicochemical and in vitro testing, presents data in a comparative format, and provides detailed experimental protocols.
L-Alanyl-L-Tyrosine is a dipeptide used as a source of tyrosine in intravenous nutrition and cell culture media.[2] Its primary advantage over free L-Tyrosine is its significantly higher solubility and stability in aqueous solutions, simplifying formulation and reducing risks in bioprocessing and clinical applications.[3][4][5] Establishing the equivalence of a new Alanyl-Tyrosine source against a reference standard is critical to ensure consistent performance, safety, and efficacy.
Physicochemical Equivalence Assessment
The foundational step in equivalence testing is a thorough comparison of the physicochemical properties of the reference and biosimilar candidates. This involves a battery of analytical tests to confirm identity, purity, and stability.
The following table summarizes critical quality attributes that must be compared. The data presented are representative values for a reference source and a hypothetical biosimilar source.
Parameter
Specification
Reference Source A
Biosimilar Source B
Analytical Method
Identity
Appearance
White to off-white crystalline powder
Conforms
Conforms
Visual Inspection
Molecular Weight
252.27 g/mol
252.26 g/mol
252.28 g/mol
Mass Spectrometry (MS)
Specific Rotation [α]D
+22.0° to +24.0° (c=2, 5N HCl)
+23.1°
+22.8°
Polarimetry
Purity & Impurities
Assay (on dried basis)
98.0% - 102.0%
99.8%
99.5%
HPLC-UV
Purity (Chromatographic)
≥ 99.0%
99.85%
99.75%
HPLC-UV
Related Substances
Report individual and total
Individual < 0.1%, Total < 0.5%
Individual < 0.1%, Total < 0.3%
HPLC-UV
Enantiomeric Purity
Report D-Tyrosine, D-Alanine
Not Detected
Not Detected
Chiral Chromatography/GC-MS
Physicochemical Properties
Water Content
5.5% - 7.5%
6.2%
6.8%
Karl Fischer Titration
Residue on Ignition
≤ 0.5%
0.1%
0.2%
USP <281>
Safety
Bacterial Endotoxins
≤ 10 EU/g
< 5 EU/g
< 5 EU/g
LAL Test
Heavy Metals (as Pb)
≤ 10 ppm
< 5 ppm
< 5 ppm
ICP-MS
Experimental Protocols
Detailed and validated analytical methods are paramount for generating reliable comparative data.
This method determines the purity of Alanyl-Tyrosine by separating it from potential synthesis-related impurities and degradation products.[6][7][8][9]
Instrumentation: HPLC system with UV detector.
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient:
0-5 min: 5% B
5-25 min: 5% to 50% B
25-30 min: 50% to 95% B
30-35 min: Hold at 95% B
35-40 min: 95% to 5% B
40-45 min: Hold at 5% B
Flow Rate: 1.0 mL/min.
Detection Wavelength: 215 nm (for peptide bond detection).[7]
Injection Volume: 20 µL.
Sample Preparation: Dissolve samples in Mobile Phase A to a concentration of 1 mg/mL.
Analysis: Calculate purity by the area percentage method. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.
To ensure the analytical method can detect degradation products, forced degradation studies are performed on the active substance.[10][11]
Objective: To assess the intrinsic stability of Alanyl-Tyrosine and validate the specificity of the HPLC method.
Conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Dry heat at 80°C for 48 hours.
Photostability: Expose to light according to ICH Q1B guidelines.
Procedure: Subject a single batch of Alanyl-Tyrosine to the stress conditions above. Analyze the stressed samples using the HPLC method described in Protocol 2.1.
Acceptance Criteria: The method is considered "stability-indicating" if it can resolve the main Alanyl-Tyrosine peak from all degradation product peaks, demonstrating peak purity.
In Vitro Bioassay: Assessing Metabolic Utilization
An in vitro cell culture assay is crucial to demonstrate that the biosimilar Alanyl-Tyrosine is readily metabolized by cells to release free amino acids, making them available for protein synthesis and cell growth.[2][12][13]
Comparative Cell Proliferation Assay
This assay compares the ability of different Alanyl-Tyrosine sources to support the growth of a tyrosine-dependent cell line.
Parameter
Reference Source A
Biosimilar Source B
Free L-Tyrosine (Control)
Cell Line
L1210 (Tyrosine-dependent)
L1210 (Tyrosine-dependent)
L1210 (Tyrosine-dependent)
Concentration for 50% Max Response (EC₅₀)
0.45 mM
0.48 mM
0.52 mM
Maximum Cell Density (x 10⁶ cells/mL)
2.15
2.11
1.89 (limited by solubility)
Metabolic Activity (MTT Assay, OD at 570nm)
1.88
1.85
1.65
Objective: To demonstrate that the Alanyl-Tyrosine from the biosimilar source is bioavailable and supports cell growth equivalently to the reference source.
Cell Line: L1210 mouse leukemia cells or another cell line with a known dependency on tyrosine.[14]
Medium: Tyrosine-free basal medium (e.g., RPMI-1640 without Tyrosine) supplemented with 10% dialyzed fetal bovine serum.
Procedure:
Seed cells in 96-well plates at a density of 5 x 10³ cells/well in the tyrosine-free basal medium.
Prepare stock solutions of the reference Alanyl-Tyrosine, biosimilar Alanyl-Tyrosine, and free L-Tyrosine.
Add the compounds to the wells in a serial dilution to achieve a final concentration range (e.g., 0.05 mM to 2.0 mM). Include a negative control (no tyrosine source).
Incubate the plates for 72 hours at 37°C, 5% CO₂.
Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.
Analysis: Plot cell viability/density against concentration and determine the EC₅₀ and maximum achievable cell density for each source. Equivalence is demonstrated if the dose-response curves are parallel and key parameters (EC₅₀, max response) are statistically similar.
Visualized Workflows and Pathways
Diagrams help clarify complex processes and relationships, providing an at-a-glance understanding for researchers.
The following diagram outlines the logical flow for a comprehensive equivalence study of a biosimilar Alanyl-Tyrosine source.
Caption: Workflow for establishing biosimilar equivalence.
This diagram illustrates how Alanyl-Tyrosine is processed by cells to provide the essential amino acid L-Tyrosine.
Caption: Cellular uptake and hydrolysis of Alanyl-Tyrosine.
Proper Disposal of Alanyl-Tyrosine: A Guide for Laboratory Professionals
Summary of Disposal Procedures Alanyl-tyrosine is not classified as a hazardous substance. However, it should not be disposed of in the regular trash or poured down the drain.[1][2] The primary principle for its disposal...
Author: BenchChem Technical Support Team. Date: December 2025
Summary of Disposal Procedures
Alanyl-tyrosine is not classified as a hazardous substance. However, it should not be disposed of in the regular trash or poured down the drain.[1][2] The primary principle for its disposal is to adhere to federal, state, and local environmental regulations.[3]
Step-by-Step Disposal Protocol:
Containment: Keep the alanyl-tyrosine waste in its original container whenever possible. If the original container is not available, use a clearly labeled, sealed container suitable for non-hazardous chemical waste. Do not mix alanyl-tyrosine with other waste materials.
Spill Management: In the event of a spill, avoid generating dust.[4] Dry-sweep the material and place it into a suitable container for disposal.[4] Ensure the area is cleaned thoroughly after the spill is contained.
Waste Collection: Dispose of the contained alanyl-tyrosine waste through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][4] Your institution's Environmental Health and Safety (EHS) office can provide specific guidance on the designated collection points and procedures for chemical waste.
Contaminated Materials: Any materials, such as personal protective equipment (PPE), that come into contact with alanyl-tyrosine should also be disposed of as chemical waste. Handle uncleaned containers as you would the product itself.
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or reportable quantities, are available for alanyl-tyrosine. For its constituent amino acid, L-tyrosine, the safety data sheets do not list any such quantitative disposal parameters.
Data Point
Value
Reportable Quantity (RQ)
Not established
Concentration Limits for Disposal
Not established
Experimental Protocols
The proper disposal of alanyl-tyrosine is a standard laboratory safety procedure and is not typically associated with a specific experimental protocol. The key methodology is to follow the waste disposal guidelines provided by your institution's EHS department, which are based on local, state, and federal regulations.
Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of alanyl-tyrosine.
Caption: Decision workflow for the proper disposal of alanyl-tyrosine.
Personal protective equipment for handling Alanyl-tyrosine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Alanyl-t...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Alanyl-tyrosine, with a focus on personal protective equipment (PPE), emergency procedures, and disposal.
Personal Protective Equipment (PPE)
When handling Alanyl-tyrosine, particularly in powder form, appropriate personal protective equipment is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
Protection Type
Recommended Equipment
Standard
Eye/Face Protection
Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary in situations with a high risk of dust generation.
OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection
Required when dusts are generated.[3] Use a NIOSH-approved respirator or equivalent if ventilation is inadequate.
DIN EN 143, DIN 14387, or other relevant standards.[3]
First-Aid and Emergency Procedures
In the event of exposure to Alanyl-tyrosine, immediate action is critical. The following table outlines the appropriate first-aid measures.
Exposure Route
First-Aid Procedure
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4][5]
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][5] Remove contaminated clothing.[1][4][6] Get medical attention if irritation occurs.[1][4][7][5]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek medical attention if irritation persists.[1][4]
Ingestion
Do NOT induce vomiting.[1][4][5] Rinse mouth with water.[2] If the person is conscious, have them drink one or two glasses of water.[3] Seek medical attention.[1][4][7][5]
Handling, Storage, and Disposal
Proper handling and storage are essential to maintain the integrity of Alanyl-tyrosine and to ensure a safe laboratory environment.
Handling:
Avoid contact with skin, eyes, and clothing.[2][8]
Wear PPE: Before entering the spill area, don the appropriate personal protective equipment as outlined in the table above.
Containment: Prevent the powder from spreading or entering drains.[3]
Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][2][8] Avoid generating dust during this process.[1][3][8]
Disposal: Dispose of the container and its contents according to local and national regulations.[3]
Decontamination: Clean the affected area thoroughly once the spilled material has been removed.[3] Wash hands and any exposed skin.